Ido-IN-1
Description
Properties
IUPAC Name |
4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHZJUSHZUCMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ido-IN-1 and the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ido-IN-1, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and its interaction with the kynurenine pathway. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction: The Kynurenine Pathway and IDO1
The kynurenine pathway is the primary metabolic route for the essential amino acid L-tryptophan, catabolizing over 95% of it.[1] This pathway is initiated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the conversion of L-tryptophan to N-formylkynurenine.[2][3][4][5] This initial step is rate-limiting and plays a crucial role in various physiological and pathological processes.[2][3]
IDO1 is not typically active under normal physiological conditions but is significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][2][6] This induction of IDO1 is a key component of the innate immune response.[7] By depleting local tryptophan concentrations and producing bioactive metabolites known as kynurenines, IDO1 creates an immunosuppressive microenvironment. This mechanism is critical in maternal tolerance to the fetus but can be co-opted by tumor cells to evade the immune system.[5] Overexpression of IDO1 in various cancers is often correlated with a poor prognosis.[5][8][9] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
This compound: A Potent IDO1 Inhibitor
This compound is a potent inhibitor of the IDO1 enzyme. Its mechanism of action involves the direct interference with the catalytic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine.
Quantitative Data on IDO1 Inhibitors
The inhibitory potency of this compound and other key IDO1 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Reference(s) |
| This compound | Enzymatic | Recombinant hIDO1 | 59 | [10] |
| Epacadostat | Enzymatic | Recombinant hIDO1 | 10, 72 | [11][12] |
| Epacadostat | Cellular (Kynurenine) | SKOV-3 | 15.3 | [11][13] |
| Navoximod | Cellular (Kynurenine) | Not Specified | 75 | [14][15] |
| BMS-986205 | Cellular (Kynurenine) | HeLa | 1.7 | [3] |
| BMS-986205 | Cellular (Kynurenine) | SKOV-3 | 9.5 | [11][13] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the kynurenine pathway and the mechanism of IDO1 inhibition.
Figure 1: Simplified overview of the Kynurenine Pathway.
Figure 2: Mechanism of IDO1-mediated immune suppression and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IDO1 inhibitors and their effects on the kynurenine pathway.
In Vitro IDO1 Enzymatic Assay
This protocol is adapted from standard methods used to determine the inhibitory activity of compounds on purified recombinant IDO1 enzyme.[2][7]
Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 protein
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (Ascorbate)
-
Methylene blue
-
Catalase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm (for colorimetric detection of kynurenine) or HPLC system.
Procedure:
-
Prepare Assay Mixture: In a 96-well plate, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.
-
Add Test Compound: Add serial dilutions of the test compound (dissolved in DMSO) to the wells. Include a DMSO-only control (no inhibitor).
-
Add Enzyme: Add purified recombinant IDO1 protein to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 μM. The final reaction volume is typically 200 μL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 20 μL of 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Kynurenine Detection (Colorimetric):
-
Transfer the supernatant to a new plate.
-
Add 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
Measure the absorbance at 480 nm.
-
-
Kynurenine Detection (HPLC):
-
Analyze the supernatant by reverse-phase HPLC to quantify kynurenine.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay (SKOV-3 or HeLa Cells)
This protocol describes a method to assess the inhibitory effect of a compound on IDO1 activity in a cellular context.[11]
Objective: To measure the IC50 of a test compound in inhibiting IFN-γ-induced kynurenine production in a human cancer cell line.
Materials:
-
SKOV-3 or HeLa human cancer cell lines
-
Cell culture medium (e.g., RPMI, DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IFN-γ
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
TCA
-
p-DMAB solution (for colorimetric assay) or access to an HPLC system.
Procedure:
-
Cell Seeding: Seed SKOV-3 or HeLa cells into a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.[11]
-
IDO1 Induction: The next day, add IFN-γ to the cell culture medium at a final concentration of 10-100 ng/mL to induce IDO1 expression.[11]
-
Add Test Compound: Simultaneously or after a short pre-incubation with IFN-γ, add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.[11]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Colorimetric Method:
-
Mix 140 μL of supernatant with 10 μL of 6.1 N TCA and incubate for 30 minutes at 50°C.
-
Centrifuge to remove any precipitate.
-
Transfer 100 μL of the supernatant to a new plate and add 100 μL of 2% (w/v) p-DMAB in acetic acid.
-
Measure absorbance at 480 nm.
-
-
HPLC Method:
-
Prepare the supernatant for HPLC analysis (e.g., by protein precipitation with TCA followed by centrifugation).
-
Inject the sample onto an HPLC system for kynurenine quantification.
-
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Determine the concentration of kynurenine in each sample. Calculate the percent inhibition of kynurenine production for each compound concentration and determine the cellular IC50 value.
HPLC Quantification of Tryptophan and Kynurenine
This protocol outlines a general method for the simultaneous measurement of tryptophan and kynurenine in cell culture supernatants or other biological fluids by High-Performance Liquid Chromatography (HPLC).[10][12]
Objective: To quantify the concentrations of tryptophan and kynurenine in biological samples.
Materials:
-
HPLC system with a UV or diode array detector
-
C18 reverse-phase HPLC column
-
Mobile phase: e.g., 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[12]
-
Tryptophan and kynurenine analytical standards
-
Samples (e.g., cell culture supernatant)
-
TCA or other protein precipitation agent
-
Centrifuge and appropriate tubes/vials.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of tryptophan and kynurenine in the mobile phase or a similar matrix to the samples.
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Precipitate proteins by adding TCA, followed by vortexing and centrifugation.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a fixed volume of the prepared standards and samples onto the column.
-
Run the HPLC with an isocratic mobile phase at a constant flow rate (e.g., 0.8 mL/min).[12]
-
Detect tryptophan and kynurenine by their absorbance at specific wavelengths (e.g., 280 nm for tryptophan and 360 nm for kynurenine).[12]
-
-
Data Analysis:
-
Integrate the peak areas for tryptophan and kynurenine in the chromatograms of the standards and samples.
-
Generate a standard curve by plotting peak area versus concentration for the standards.
-
Determine the concentrations of tryptophan and kynurenine in the samples by interpolating their peak areas on the standard curve.
-
The kynurenine/tryptophan ratio can be calculated as an indicator of IDO1 activity.
-
Conclusion
This compound is a valuable tool for researchers studying the kynurenine pathway and its role in disease. Its potent and specific inhibition of IDO1 allows for the elucidation of the downstream consequences of blocking this key metabolic checkpoint. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of this compound and other IDO1 inhibitors. A thorough understanding of the methodologies and the underlying biology is essential for the continued development of novel therapeutics targeting the kynurenine pathway for the treatment of cancer and other immune-related disorders.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. IDO Enzyme Assay [bio-protocol.org]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. library.search.tulane.edu [library.search.tulane.edu]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] More rapid method for simultaneous measurement of tryptophan and kynurenine by HPLC. | Semantic Scholar [semanticscholar.org]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Indoleamine 2,3-dioxygenase 1: A Technical Guide to a Promising Immunotherapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a compelling therapeutic target in oncology. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive microenvironment that facilitates tumor immune escape. This technical guide provides an in-depth overview of IDO1's mechanism of action, the signaling pathways it modulates, and the development of small molecule inhibitors. It includes a compilation of quantitative data for key inhibitors, detailed experimental protocols for assessing IDO1 activity, and visualizations of the core signaling pathways and experimental workflows to support researchers and drug development professionals in this dynamic field.
Introduction to IDO1
Indoleamine 2,3-dioxygenase 1 is a cytosolic, heme-containing enzyme that initiates the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In normal physiological conditions, IDO1 plays a role in maternal tolerance to the fetus and modulating immune responses to prevent excessive inflammation.[3] However, many tumors exploit this mechanism to evade the host immune system.[4] The expression of IDO1 in tumor cells, stromal cells, and antigen-presenting cells within the tumor microenvironment is often associated with a poor prognosis.[5][6]
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment inhibits the proliferation and function of effector T cells, which require this essential amino acid for their activity.[7][8] This starvation can lead to T cell anergy or apoptosis.[1]
-
Kynurenine Accumulation: The enzymatic activity of IDO1 produces a series of metabolites, collectively known as kynurenines.[1] Kynurenine itself is a potent immunoregulatory molecule that can induce the differentiation of regulatory T cells (Tregs) and inhibit the activity of natural killer (NK) cells.[7]
Given its central role in creating an immunosuppressive milieu, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[9]
The IDO1 Signaling Pathway
IDO1-mediated immune suppression is orchestrated through a complex signaling cascade. The depletion of tryptophan and the accumulation of kynurenine trigger distinct downstream pathways that ultimately dampen the anti-tumor immune response.
Tryptophan Depletion and GCN2 Kinase Activation
The reduction in local tryptophan concentrations is sensed by the General Control Nonderepressible 2 (GCN2) kinase.[1][6] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and induces a state of anergy or cell cycle arrest in effector T cells.[10]
Kynurenine and the Aryl Hydrocarbon Receptor (AhR)
Kynurenine, the primary product of the IDO1 reaction, acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[3][11] Activation of AhR in T cells promotes their differentiation into immunosuppressive regulatory T cells (Tregs).[12][13] AhR signaling can also suppress the function of dendritic cells (DCs) and natural killer (NK) cells.[3]
IDO1 Inhibitors: Quantitative Data
A number of small molecule inhibitors targeting IDO1 have been developed and evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for some of the most prominent inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Ki | IC50 | Reference(s) |
| Epacadostat (INCB024360) | IDO1 | Competitive, reversible | - | ~10 nM (human IDO1), 71.8 nM | [10][14][15] |
| Navoximod (GDC-0919) | IDO1 | Competitive | 7 nM | 75 nM | [7][16][17] |
| Indoximod (NLG-8189) | IDO Pathway | Tryptophan mimetic, acts downstream of IDO1 | 34 µM (for 1-MT racemate) | - | [5][18][19] |
| Linrodostat (BMS-986205) | IDO1 | Irreversible | - | 1.1 nM (in IDO1-HEK293 cells), 1.7 nM (in HeLa cells) | [20][21][22] |
| Inhibitor | Clinical Trial (Identifier) | Phase | Indication | Combination Therapy | Key Efficacy Results | Reference(s) |
| Epacadostat | ECHO-202/KEYNOTE-037 | I/II | Advanced Melanoma | Pembrolizumab | ORR: 56% | [23] |
| Epacadostat | ECHO-301/KEYNOTE-252 | III | Unresectable or Metastatic Melanoma | Pembrolizumab | No significant improvement in PFS over pembrolizumab alone. | [23] |
| Indoximod | - | II | Advanced Melanoma | Pembrolizumab | ORR: 51% | [24] |
| Linrodostat (BMS-986205) | CA017-003 (NCT02658890) | I/IIa | Advanced Bladder Cancer | Nivolumab | ORR: 32% | [25] |
| Linrodostat (BMS-986205) | CA017-003 (NCT02658890) | I/IIa | Advanced Cervical Cancer | Nivolumab | ORR: 13.6% | [25] |
| Navoximod | NCT02048709 | I | Recurrent Advanced Solid Tumors | Monotherapy | Stable Disease: 36% | [26] |
Experimental Protocols
Accurate assessment of IDO1 activity is crucial for the evaluation of potential inhibitors. Below are detailed methodologies for common in vitro and cell-based assays.
In Vitro IDO1 Enzyme Activity Assay (HPLC-based)
This protocol measures the enzymatic activity of IDO1 by quantifying the production of kynurenine from tryptophan using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Methylene blue (50 µM)
-
Ascorbic acid (50 mM)
-
Catalase (20 µg/mL)
-
Perchloric acid (60%)
-
Test inhibitor compound
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 50 µM methylene blue, 50 mM ascorbate, and 20 µg/mL catalase.
-
Add Inhibitor: Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the reaction mixture with the inhibitor and recombinant IDO1 enzyme for 10-15 minutes at 37°C.
-
Initiate the Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 0.4 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Stop the Reaction: Terminate the reaction by adding perchloric acid to a final concentration of 6%.
-
Protein Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Filter the supernatant and inject a defined volume into the HPLC system.
-
Quantification: Separate and quantify kynurenine by monitoring the absorbance at 360 nm. Calculate the concentration of kynurenine produced based on a standard curve.
-
Data Analysis: Determine the IC50 value of the test inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based IDO1 Activity Assay
This assay measures the activity of IDO1 in a cellular context, providing insights into compound permeability and intracellular target engagement.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3, HeLa)
-
Cell culture medium (e.g., McCoy's 5A, DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFNγ)
-
Test inhibitor compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells (e.g., 1 x 10^4 HeLa cells/well) in a 96-well plate and allow them to adhere overnight.[9]
-
IDO1 Induction and Inhibition: The next day, replace the medium with fresh medium containing IFNγ (e.g., 10 ng/mL) and serial dilutions of the test inhibitor.[9] Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[9]
-
Hydrolysis of N-formylkynurenine: Add 10 µL of 6.1 N TCA to each supernatant sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Colorimetric Reaction: Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.[9]
-
Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the kynurenine concentration from a standard curve and determine the IC50 of the inhibitor.
Conclusion and Future Directions
IDO1 remains a compelling target for cancer immunotherapy, despite the mixed results of clinical trials with first-generation inhibitors. The failure of the ECHO-301 trial has highlighted the need for a more nuanced understanding of the IDO1 pathway and the development of more potent and selective inhibitors. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from IDO1 inhibition, exploring rational combination therapies, and investigating the roles of other tryptophan-catabolizing enzymes like IDO2 and TDO. The methodologies and data presented in this guide provide a solid foundation for researchers to continue advancing the field of IDO1-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. urotoday.com [urotoday.com]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 15. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 24. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. targetedonc.com [targetedonc.com]
- 26. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Ido-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment. Its role in cancer immune evasion has established it as a significant target for novel cancer immunotherapies. This technical guide provides an in-depth overview of the discovery and development of Ido-IN-1, a potent and selective inhibitor of the IDO1 enzyme. This document details the compound's chemical properties, mechanism of action, and the experimental methodologies used for its characterization. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.
Introduction to IDO1 and Its Role in Cancer
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine. This process is a central component of the kynurenine pathway and plays a crucial role in immune regulation. In the context of cancer, tumor cells and other cells within the tumor microenvironment can upregulate IDO1 expression, leading to a localized depletion of tryptophan and an accumulation of its catabolites, collectively known as kynurenines.[1]
This alteration of the metabolic environment has profound immunosuppressive effects:
-
T-cell Starvation: T-cells are particularly sensitive to low tryptophan levels, and its depletion can lead to cell cycle arrest and anergy.[1][2]
-
Generation of Immunosuppressive Metabolites: The accumulation of kynurenine and its derivatives activates the aryl hydrocarbon receptor (AhR), which in turn promotes the differentiation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[2][3]
By creating an immune-privileged microenvironment, IDO1 allows tumor cells to evade immune surveillance and destruction.[4] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[5]
This compound: Compound Profile
This compound is a potent small molecule inhibitor of the IDO1 enzyme. Its discovery marked a significant step in the development of targeted therapies against this immunosuppressive mechanism.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | [1] |
| CAS Number | 914638-30-5 | [6] |
| Molecular Formula | C9H7BrFN5O2 | [1] |
| Molecular Weight | 316.09 g/mol | [1] |
| Appearance | White to gray solid | [7] |
In Vitro Potency and Efficacy
| Assay Type | Metric | Value | Reference |
| Enzymatic Assay | IC50 | 59 nM | [8][9] |
| HeLa Cell-Based Assay | IC50 | 12 nM | [7][9] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1, thereby blocking the catabolism of tryptophan into kynurenine. This action reverses the immunosuppressive effects mediated by IDO1 in the tumor microenvironment.
IDO1-Mediated Immune Suppression Pathway
The following diagram illustrates the central role of IDO1 in promoting immune evasion by cancer cells and the point of intervention for this compound.
Caption: IDO1 pathway in tumor immune evasion and this compound intervention.
Experimental Protocols
The characterization of this compound involved a series of enzymatic and cell-based assays to determine its potency and mechanism of action.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Objective: To determine the IC50 value of this compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 (rhIDO1) protein
-
L-tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (test compound)
-
96-well microplate
-
Plate reader
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer (50 mM, pH 6.5), catalase (200 µg/mL), and rhIDO1 protein (0.125 µg).[7]
-
This compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also prepared.
-
The mixture is pre-incubated for a specified time and temperature (e.g., 15 minutes at room temperature).[7]
-
The enzymatic reaction is initiated by the addition of L-tryptophan to a final concentration of 200 µM.
-
The reaction is allowed to proceed for a defined period (e.g., 15-60 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).[10]
-
The amount of kynurenine produced is quantified by measuring the absorbance at 321 nm or by HPLC.[10]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HeLa Cell-Based IDO1/Kynurenine Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.[7][9]
Objective: To determine the cellular IC50 value of this compound.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFN-γ)
-
This compound (test compound)
-
96-well cell culture plate
-
p-dimethylaminobenzaldehyde (DMAB) reagent or HPLC system for kynurenine detection
Procedure:
-
HeLa cells are seeded into a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.[4]
-
The cell culture medium is replaced with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce the expression of IDO1.[11]
-
This compound is added to the wells at various concentrations, and the cells are incubated for 24-48 hours.[9][11]
-
After incubation, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. This can be done colorimetrically by adding DMAB reagent, which reacts with kynurenine to produce a yellow-colored product that can be measured at 480 nm.[12] Alternatively, kynurenine levels can be quantified by HPLC.
-
The cellular IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.
Experimental and Developmental Workflow
The discovery and preclinical development of an IDO1 inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo validation.
IDO1 Inhibitor Discovery Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel IDO1 inhibitors.
Caption: A generalized workflow for the discovery of IDO1 inhibitors.
Conclusion
This compound is a potent and selective inhibitor of IDO1 with demonstrated in vitro and cellular activity. The methodologies outlined in this guide provide a framework for the evaluation of this and other IDO1 inhibitors. The continued investigation of compounds like this compound is crucial for the development of new immunotherapeutic strategies that can overcome tumor-induced immune suppression and improve patient outcomes in oncology. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and drug developers in this rapidly advancing field.
References
- 1. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 6. CAS RN 914638-30-5 | Fisher Scientific [fishersci.no]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IDO Enzyme Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Ido-IN-1: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ido-IN-1 is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a critical mechanism of immune evasion in various pathological conditions, including cancer. By inhibiting IDO1, this compound restores anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.
Structural Characteristics
This compound is a synthetic, small molecule with the chemical formula C₉H₇BrFN₅O₂. Its structure features a central 1,2,5-oxadiazole ring, which is crucial for its inhibitory activity.
| Property | Value |
| Molecular Formula | C₉H₇BrFN₅O₂ |
| Molecular Weight | 316.09 g/mol |
| CAS Number | 914638-30-5 |
| SMILES | NC1=NON=C1/C(NO)=N/C2=CC(Br)=C(F)C=C2 |
| IUPAC Name | 4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Functional Characteristics and Mechanism of Action
This compound is a potent and selective inhibitor of the IDO1 enzyme.[1] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[2] This process has significant implications for immune regulation. In the tumor microenvironment, the depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, lead to the suppression of T-cell and natural killer (NK) cell function and the promotion of regulatory T-cell (Treg) activity, thereby enabling tumor cells to evade the host immune system.[3]
This compound directly inhibits the enzymatic activity of IDO1, leading to a reduction in kynurenine production and a restoration of local tryptophan levels. This, in turn, alleviates the immunosuppressive microenvironment, enhancing the proliferation and effector function of anti-tumor immune cells.
Quantitative Data on Inhibitory Activity
| Assay Type | IC₅₀ | Reference |
| Enzymatic Assay (Human IDO1) | 59 nM | [4] |
| Cell-Based Assay (HeLa cells) | 12 nM | [4] |
While this compound is a potent inhibitor, the specific mode of reversible inhibition (competitive, non-competitive, or uncompetitive) is not definitively specified in the available literature. Generally, IDO1 inhibitors can exhibit various modes of action, including competing with the substrate (tryptophan) or binding to other sites on the enzyme.[5][6]
Signaling Pathway
The inhibition of IDO1 by this compound fundamentally alters the kynurenine signaling pathway, leading to a pro-inflammatory and anti-tumor immune response.
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism and subsequent immune suppression.
Experimental Protocols
Cell-Free IDO1 Enzyme Inhibition Assay
This protocol is adapted from standard absorbance-based assays used to determine IDO1 enzyme activity in a cell-free system.[1]
Objective: To determine the in vitro inhibitory activity of this compound on purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 protein
-
L-tryptophan (substrate)
-
This compound (test inhibitor)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactor Solution: 20 mM L-ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase
-
Stop Solution: 30% (w/v) trichloroacetic acid (TCA)
-
Colorimetric Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactor solution, and the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Add the recombinant IDO1 enzyme to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution (TCA).
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add the colorimetric reagent (DMAB).
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition of IDO1 activity by this compound compared to the vehicle control.
Caption: Workflow for the cell-free IDO1 enzyme inhibition assay.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This protocol is based on the widely used HeLa cell model for assessing IDO1 inhibition in a cellular context.[4]
Objective: To determine the inhibitory activity of this compound on IDO1 in human cells.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFN-γ)
-
This compound (test inhibitor)
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB)
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, treat the cells with human IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.
-
Simultaneously, add various concentrations of this compound or vehicle control to the wells. The culture medium should be supplemented with L-tryptophan (e.g., 15 µg/mL).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge the samples to remove any precipitate.
-
Transfer the supernatant to a new 96-well plate and add an equal volume of freshly prepared DMAB solution.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Determine the concentration of kynurenine produced using a standard curve and calculate the IC₅₀ value for this compound.
Caption: Workflow for the cell-based IDO1 inhibition assay using HeLa cells.
Conclusion
This compound is a valuable research tool for investigating the role of the IDO1-kynurenine pathway in various physiological and pathological processes. Its high potency and well-characterized inhibitory activity make it a suitable compound for in vitro and cellular studies aimed at understanding the immunological consequences of IDO1 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of this compound and other potential IDO1 inhibitors. Further investigation into the precise kinetic mechanism of this compound will provide a more complete understanding of its interaction with the IDO1 enzyme.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of IDO1 Inhibition on T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that plays a pivotal role in suppressing T-cell responses. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan, IDO1 creates an immunosuppressive microenvironment that is often exploited by tumors to evade immune destruction.[1][2][3] This guide provides an in-depth technical overview of the mechanisms by which IDO1 inhibits T-cell activation and how targeted inhibitors can reverse these effects, with a focus on the well-characterized inhibitor Epacadostat as a representative example for potent, selective IDO1 inhibitors.
Core Mechanism: IDO1-Mediated T-Cell Suppression
The immunosuppressive function of IDO1 is primarily mediated through two interconnected mechanisms: the depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines.[1][4][5][6]
-
Tryptophan Depletion: T-cells are highly sensitive to local tryptophan concentrations.[7] A reduction in this essential amino acid is sensed by the kinase General Control Nonderepressible 2 (GCN2), which initiates a stress-response pathway.[8][9] This leads to a halt in the cell cycle, resulting in T-cell anergy (a state of non-responsiveness) and eventual apoptosis (programmed cell death).[4][7][9]
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, such as kynurenine, are not merely byproducts but act as potent signaling molecules.[8][9] These metabolites can bind to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in T-cells.[5][10] Activation of AhR signaling promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs) and inhibits the activity of effector T-cells.[5][10]
This dual mechanism effectively creates a robust barrier to anti-tumor immunity, preventing the proliferation and function of T-cells that would otherwise recognize and eliminate malignant cells.[4]
Reversing Suppression: The Role of IDO1 Inhibitors
IDO1 inhibitors are small molecules designed to block the enzymatic activity of IDO1.[1] By doing so, they prevent the degradation of tryptophan, thereby restoring the local microenvironment to one that is permissive for T-cell activation and function.
The inhibitor Epacadostat, for example, has been shown to effectively rescue T-cell activation from IDO1-mediated suppression at nanomolar concentrations.[7][11] This leads to several key outcomes:
-
Restored T-Cell Proliferation: By preventing tryptophan starvation, IDO1 inhibitors allow T-cells to proliferate upon antigen recognition.[10]
-
Enhanced Effector Function: The absence of suppressive kynurenine metabolites allows for robust effector T-cell responses. This includes increased production of pro-inflammatory cytokines such as IFN-γ and TNFα, and enhanced lytic activity against tumor cells.[10]
-
Reduced Treg Proliferation: IDO1 inhibition significantly decreases the proliferation of immunosuppressive Tregs that are induced by IDO1 activity.[10]
-
Increased Immune Cell Migration: Studies have shown that IDO1 inhibition with epacadostat can significantly increase the migration of both NK cells and CD4+ T-cells towards cancer cells.[12]
Quantitative Data on IDO1 Inhibition
The efficacy of IDO1 inhibitors is quantified through various in vitro assays. The tables below summarize representative data for the inhibitor Epacadostat.
Table 1: Potency of Epacadostat in Cell-Based Assays
| Cell Line | Assay Type | Readout | IC50 Value | Reference |
| SKOV-3 | Kynurenine Production | IL-2 Secretion | ~18 nM | [11] |
| HeLa | Kynurenine Production | Kynurenine Measurement | Not Specified | [11] |
Table 2: Functional Effects of Epacadostat on Human Immune Cells
| Cell Type | Condition | Effect | Observation | Reference |
| Dendritic Cells (DCs) | Matured with IFN-γ + LPS | Cytokine Production | Decreased Kynurenine Production | [10] |
| Peptide-Specific T-cells | Stimulated with Epacadostat-treated DCs | Cytokine Production | Increased IFN-γ, TNFα, GM-CSF, IL-8 | [10] |
| Peptide-Specific T-cells | Stimulated with Epacadostat-treated DCs | Cytotoxicity | Higher levels of tumor cell lysis | [10] |
| Regulatory T-cells (Tregs) | Proliferation induced by IDO+ DCs | Proliferation | Significantly decreased Treg proliferation | [10] |
| CD4+ T-cells | Migration towards HNSCC cells | Cell Migration | Significantly induced migration | [12] |
Experimental Protocols
Detailed and robust experimental protocols are essential for evaluating the efficacy of IDO1 inhibitors. Below are methodologies for key in vitro assays.
Protocol 1: Cell-Based IDO1 Activity Assay
This assay measures a compound's ability to inhibit intracellular IDO1 activity by quantifying the production of kynurenine.
1. Cell Culture and IDO1 Induction:
- Seed HeLa or SKOV-3 cancer cells in a 96-well plate at a density of 50,000 cells/well.[11]
- Incubate overnight at 37°C, 5% CO2.
- To induce IDO1 expression, treat the cells with human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL.
2. Compound Treatment:
- Prepare serial dilutions of the IDO1 inhibitor (e.g., Ido-IN-1, Epacadostat).
- Add the diluted compounds to the respective wells. Include vehicle-only controls.
3. Incubation and Kynurenine Measurement:
- Incubate the plate for 24-48 hours.
- Collect the cell culture supernatant.
- Measure the concentration of kynurenine in the supernatant. This is typically done by adding a reagent that reacts with kynurenine to produce a colored product, which can be measured spectrophotometrically (e.g., using p-dimethylaminobenzaldehyde). Alternatively, LC-MS can be used for more precise quantification.
4. Data Analysis:
- Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: T-Cell / Cancer Cell Co-Culture Assay
This functional assay evaluates the ability of an IDO1 inhibitor to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells.[7]
1. Preparation of IDO1-Expressing Cells:
- Seed IDO1-inducible cancer cells (e.g., SKOV-3) in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 1.
- Add serial dilutions of the IDO1 inhibitor to the wells.
2. T-Cell Co-Culture and Activation:
- Add T-cells (e.g., Jurkat T-cell line or peripheral blood mononuclear cells, PBMCs) to the wells containing the cancer cells.
- Add T-cell activators, such as Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or plate-bound anti-CD3 and soluble anti-CD28 antibodies, to stimulate T-cell activation.[11][13]
3. Incubation and Readout:
- Co-culture the cells for 48-72 hours.
- Assess T-cell activation via one of the following methods:
- Cytokine Secretion: Collect the supernatant and measure the concentration of IL-2 (an early marker of T-cell activation) using an ELISA kit.[11]
- Proliferation: If using primary T-cells, label them with a proliferation dye like CFSE before co-culture. After incubation, analyze dye dilution by flow cytometry. Alternatively, use a BrdU incorporation assay.
4. Data Analysis:
- Calculate the percent recovery of T-cell activation (e.g., IL-2 secretion) based on controls with and without IDO1 induction.
- Plot the percent recovery against the inhibitor concentration to determine the IC50 value for the functional rescue of T-cells.[11]
Conclusion
The inhibition of the IDO1 enzyme presents a compelling strategy to counteract a key mechanism of tumor-mediated immune evasion. By preventing the depletion of tryptophan and the production of immunosuppressive kynurenines, inhibitors like Epacadostat can restore the proliferative capacity and effector functions of T-cells. The in vitro assays detailed in this guide provide a robust framework for the screening and characterization of novel IDO1 inhibitors, facilitating the development of new immunotherapies aimed at unleashing the full potential of the host immune system against cancer.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer [frontiersin.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Preclinical Profile of Ido-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preclinical data available for Ido-IN-1, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase (IDO1). The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the fields of oncology, immunology, and drug development.
Core Compound Activity
This compound is a small molecule inhibitor targeting the heme-containing enzyme IDO1, a critical regulator of immune responses. IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound blocks the degradation of tryptophan, thereby preventing the production of immunosuppressive kynurenine metabolites. This action is intended to restore anti-tumor immunity.
Quantitative In Vitro Potency
The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. The available data is summarized in the table below.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | Human IDO1 | - | IC50 | 59 nM | [1][2][3] |
| Cellular Assay | Human IDO1 | HeLa | IC50 | 12 nM | [3][4] |
| Enzymatic Assay | Tryptophan 2,3-dioxygenase (TDO) | - | IC50 | > 10 µM | [3] |
Table 1: In Vitro Potency of this compound
Preclinical In Vivo Efficacy
Preclinical studies have evaluated the in vivo efficacy of an analog of this compound, designated as compound '5l', in a mouse model of melanoma. Compound '5l' was selected for these in vivo studies due to its improved physicochemical properties.
Mouse Melanoma Model
The efficacy of the this compound analog was assessed in C57BL/6 mice bearing GM-CSF-secreting B16 tumors. The study reported a dose-dependent inhibition of tumor growth that correlated with plasma exposure of the compound.
| Animal Model | Tumor Type | Compound | Dosing | Efficacy Endpoint | Result | Reference |
| C57BL/6 Mice | GM-CSF-secreting B16 Melanoma | This compound analog ('5l') | 75 mg/kg, s.c., b.i.d. | Tumor Growth Control (TGC) | 50% | [5] |
Table 2: In Vivo Efficacy of an this compound Analog
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the modulation of the IDO1-mediated tryptophan catabolism pathway. Inhibition of IDO1 leads to a cascade of downstream effects that counter tumor-induced immune suppression.
IDO1 Signaling Pathway
The following diagram illustrates the canonical IDO1 signaling pathway and the point of intervention for this compound. In the tumor microenvironment, interferon-gamma (IFNγ) stimulates the expression of IDO1 in tumor cells and antigen-presenting cells (APCs). IDO1 then converts tryptophan to kynurenine. Kynurenine and tryptophan depletion lead to the suppression of effector T cells and the activation of regulatory T cells (Tregs), fostering an immunosuppressive environment. This compound directly inhibits the enzymatic activity of IDO1, thereby blocking this immunosuppressive cascade.
Caption: IDO1 Signaling Pathway and this compound Inhibition
Experimental Workflow: In Vitro IDO1 Inhibition Assay
The following diagram outlines the typical workflow for assessing the in vitro potency of an IDO1 inhibitor like this compound using a cell-based assay.
Caption: Workflow for In Vitro IDO1 Inhibition Assay
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for evaluating IDO1 inhibitors.
Recombinant Human IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified human IDO1.
-
Enzyme and Substrate: Recombinant human IDO1 with an N-terminal His tag is expressed in E. coli and purified. The substrate used is D-Tryptophan.
-
Reaction Mixture: The assay is performed at room temperature in 50 mM potassium phosphate buffer (pH 6.5) containing:
-
20 nM IDO1 enzyme
-
2 mM D-Tryptophan
-
20 mM ascorbate
-
3.5 µM methylene blue
-
0.2 mg/mL catalase
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme to the reaction mixture containing various concentrations of this compound.
-
The initial reaction rates are determined by continuously monitoring the increase in absorbance at 321 nm, which corresponds to the formation of N'-formylkynurenine.
-
IC50 values are calculated from the dose-response curves.
-
HeLa Cell-Based IDO1 Assay
This assay determines the potency of this compound in a cellular context where IDO1 expression is induced.
-
Cell Line: Human HeLa cells.
-
Procedure:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
IDO1 expression is induced by treating the cells with recombinant human IFN-γ (e.g., 50 ng/mL).
-
Simultaneously, cells are treated with a serial dilution of this compound.
-
The plates are incubated for 48 hours.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. This can be done spectrophotometrically after conversion of N-formylkynurenine to kynurenine and reaction with Ehrlich's reagent, or by LC-MS/MS.
-
IC50 values are determined by plotting the percentage of inhibition of kynurenine production against the concentration of this compound.
-
In Vivo Mouse Melanoma Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an IDO1 inhibitor in a syngeneic mouse model.
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous implantation of B16 melanoma cells engineered to secrete GM-CSF (to enhance immunogenicity).
-
Treatment:
-
Once tumors are established and reach a predetermined size, mice are randomized into vehicle control and treatment groups.
-
The this compound analog ('5l') is administered subcutaneously at a dose of 75 mg/kg twice daily.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers.
-
The primary endpoint is tumor growth control (TGC), calculated as the percentage of tumor growth inhibition compared to the vehicle-treated group.
-
Pharmacodynamic assessments may include measuring plasma or tumor kynurenine and tryptophan levels at various time points after dosing to confirm target engagement.
-
Toxicology and Safety Pharmacology
As of the date of this document, specific preclinical toxicology and safety pharmacology data for this compound are not publicly available. In general, preclinical safety evaluation for a novel therapeutic agent would involve a battery of in vitro and in vivo studies to assess its potential adverse effects. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.
General Toxicology Studies May Include:
-
Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
-
Genotoxicity assays (e.g., Ames test, in vitro micronucleus assay, in vivo chromosome aberration assay) to assess the mutagenic and clastogenic potential of the compound.
Safety Pharmacology Core Battery Studies Typically Evaluate Effects on:
-
Central Nervous System: Functional observational battery (FOB) or similar assessments in rodents.
-
Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species, often using telemetry. In vitro hERG channel assay to assess the risk of QT prolongation.
-
Respiratory System: Assessment of respiratory rate and function in rodents.
Conclusion
This compound is a potent and selective inhibitor of IDO1 with demonstrated in vitro activity in both enzymatic and cellular assays. Preclinical in vivo studies using a structurally related analog have shown anti-tumor efficacy in a mouse melanoma model. Further investigation into the pharmacokinetics, pharmacodynamics, and a comprehensive toxicology and safety profile of this compound would be necessary to support its advancement into clinical development. This document provides a foundational summary of the currently available preclinical data to aid in the further research and development of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ido-IN-1 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of Ido-IN-1, a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The protocols are intended for researchers, scientists, and drug development professionals working on the characterization of IDO1 inhibitors.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By depleting tryptophan and generating immunomodulatory kynurenine pathway metabolites, IDO1 plays a critical role in creating an immunosuppressive microenvironment.[1][2] Upregulation of IDO1 is a key mechanism of immune evasion in cancer, making it an attractive target for cancer immunotherapy.[3][4] The following protocols describe standard in vitro methods to assess the inhibitory activity of compounds like this compound against the IDO1 enzyme.
Data Presentation
The inhibitory activity of this compound and reference compounds against IDO1 can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table provides an example of how to present such quantitative data. Please note that the IC50 values for this compound are hypothetical and need to be determined experimentally.
| Compound | Assay Type | IC50 (nM) | Hill Slope | Maximum Inhibition (%) |
| This compound | Cell-Free | To be determined | TBD | TBD |
| This compound | Cell-Based (SKOV-3) | To be determined | TBD | TBD |
| Epacadostat | Cell-Based (SKOV-3) | ~15.3[2] | 0.07792[2] | 100[2] |
| BMS-986205 | Cell-Based (SKOV-3) | ~9.5[2] | 0.2575[2] | ~80[2] |
Signaling Pathway
The following diagram illustrates the catalytic function of the IDO1 enzyme in the kynurenine pathway, the target of this compound.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Protocols
Two primary types of in vitro assays are recommended for evaluating this compound: a cell-free (enzyme) assay and a cell-based assay.
Cell-Free Fluorogenic IDO1 Enzyme Assay
This assay measures the direct inhibitory effect of this compound on purified recombinant human IDO1 enzyme activity. The protocol is adapted from commercially available kits.[3][4][5]
Experimental Workflow:
Caption: Workflow for the cell-free IDO1 enzyme assay.
Materials:
-
Recombinant Human IDO1 His-Tag (e.g., BPS Bioscience, Cat. #71182)
-
IDO1 Assay Buffer
-
L-Tryptophan
-
Fluorogenic Developer Solution
-
This compound
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a 10X stock solution of L-tryptophan in IDO1 Assay Buffer.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 0.5%.[5]
-
-
Assay Reaction:
-
To a black 96-well plate, add 10 µL of the diluted this compound or vehicle control.
-
Add 80 µL of diluted recombinant IDO1 enzyme to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Initiate the enzymatic reaction by adding 10 µL of 10X L-tryptophan solution to each well for a final volume of 100 µL.
-
Incubate the plate at 37°C for 45 minutes in the dark.
-
-
Detection:
-
Stop the reaction by adding 50 µL of Fluorogenic Developer Solution to each well.
-
Seal the plate and incubate at 45°C for 3 hours in the dark with gentle shaking.[3]
-
Allow the plate to cool to room temperature for 10 minutes.
-
Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[3][4]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based IDO1 Kynurenine Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. The human ovarian cancer cell line SKOV-3, which expresses IDO1 upon stimulation with interferon-gamma (IFN-γ), is commonly used.[6]
Experimental Workflow:
Caption: Workflow for the cell-based IDO1 kynurenine assay.
Materials:
-
SKOV-3 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human Interferon-gamma (IFN-γ)
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (in acetic acid)
-
96-well cell culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh assay medium containing 50 µg/mL L-tryptophan.
-
Remove the IFN-γ-containing medium from the cells and replace it with 200 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Kynurenine Detection:
-
After the incubation period, carefully collect 140 µL of the cell culture supernatant.
-
Add 10 µL of 6.1 N TCA to the supernatant, mix, and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[1]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.[1]
-
A yellow color will develop. Read the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound relative to the vehicle control (IFN-γ stimulated cells without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Concluding Remarks
The described cell-free and cell-based assays provide a robust framework for the in vitro characterization of this compound. The cell-free assay allows for the assessment of direct enzyme inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context, accounting for cell permeability and metabolism. For a comprehensive profile, it is recommended to perform both types of assays and to include reference compounds for comparison.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. oncotarget.com [oncotarget.com]
Ido-IN-1 cell culture working concentration
An in-depth guide to the application of Ido-IN-1, a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1), for in vitro cell culture experiments. This document provides researchers, scientists, and drug development professionals with comprehensive protocols and technical data to effectively utilize this compound in their studies.
Application Note: this compound in Cell Culture
Introduction this compound is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a key immunomodulatory enzyme that suppresses T-cell function by depleting the essential amino acid L-tryptophan and generating immunosuppressive metabolites like kynurenine.[2][3][4] In the tumor microenvironment, cancer cells often upregulate IDO1 to evade immune surveillance.[4][5] By blocking IDO1, this compound can restore local tryptophan levels, prevent kynurenine production, and subsequently reverse this immunosuppressive mechanism, thereby enhancing anti-tumor immune responses.[2]
Mechanism of Action IDO1 catalyzes the first and rate-limiting step in the degradation of L-tryptophan to N-formylkynurenine.[6] The subsequent depletion of tryptophan and accumulation of kynurenine metabolites leads to the suppression of effector T-cells and the promotion of regulatory T-cells (Tregs), creating an immune-tolerant environment.[3][7] this compound directly inhibits the enzymatic activity of IDO1, preventing the catabolism of tryptophan and mitigating the downstream immunosuppressive effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Inhibitory Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell-free | N/A | IC₅₀ | 59 nM | [1] |
| Cell-based | HeLa | IC₅₀ | 12 nM | [8] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 63 - 120 mg/mL (199 - 380 mM) | Use fresh, anhydrous DMSO as the compound is moisture-sensitive.[1] | [1][8] |
| Ethanol | ~63 mg/mL | May require sonication to fully dissolve. | [1] |
| Water | Insoluble | [1] | |
| Cell Culture Medium | Varies | The final DMSO concentration in the medium should not exceed 0.3%.[5][9] |
Signaling Pathway and Experimental Workflows
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell-based IDO1 activity assay.
Caption: Workflow for a T-cell and cancer cell co-culture assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Solvent Selection: Use fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly and, if necessary, use gentle warming or sonication to ensure complete dissolution.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.[1][8]
Protocol 2: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted for a 96-well plate format using IDO1-expressing cells like HeLa or IFN-γ-induced SKOV-3 cells.[5][8]
Materials:
-
IDO1-expressing cells (e.g., HeLa, SKOV-3)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound stock solution (in DMSO)
-
30% (w/v) Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent (e.g., 2% (w/v) 4-dimethylaminobenzaldehyde in glacial acetic acid)
-
L-Kynurenine standard (for standard curve)
-
96-well flat-bottom tissue culture plates
-
96-well clear flat-bottom assay plates
Procedure:
-
Cell Plating: Seed cells at an appropriate density (e.g., 3 x 10⁴ SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight at 37°C, 5% CO₂.[5]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.[5] Incubate for 24 hours. (Include wells without IFN-γ as a negative control).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the IFN-γ-containing medium and add the this compound dilutions to the cells. Ensure the final DMSO concentration is ≤0.3%.[5] Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[8]
-
Kynurenine Detection: a. Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.[9] b. Add 10 µL of 6.1 N TCA (or a similar final concentration) to each well.[9] c. Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10] d. Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[9] e. Transfer 100 µL of the clarified supernatant to a new clear, flat-bottom 96-well plate. f. Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes until a yellow color develops.
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[9]
-
Analysis: Prepare a kynurenine standard curve.[5] Use the standard curve to calculate the concentration of kynurenine in each sample. Plot the kynurenine concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 3: T-Cell Co-Culture Assay for Functional Readout
This protocol assesses the ability of this compound to rescue T-cell activation from IDO1-mediated immunosuppression.[5][11]
Materials:
-
IDO1-expressing cancer cells (e.g., SKOV-3)
-
T-cells (e.g., Jurkat cell line or primary T-cells)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or beads)
-
This compound stock solution
-
Human IL-2 ELISA Kit
Procedure:
-
Prepare Cancer Cells: Plate and induce IDO1 expression in cancer cells as described in Protocol 2, steps 1-2.
-
Initiate Co-Culture: After IDO1 induction, add T-cells to the wells containing the cancer cell monolayer at a suitable Effector:Target ratio (e.g., 5:1).
-
Treatment and Stimulation: Add this compound serial dilutions and T-cell activation stimuli to the co-culture.
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet cells and collect the supernatant.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.[5]
-
Analysis: Plot the IL-2 concentration against the log of the this compound concentration to determine the EC₅₀ for the rescue of T-cell activation.
Protocol 4: Cell Viability/Cytotoxicity Assay
It is crucial to assess whether this compound exhibits cytotoxic effects at the working concentrations, as this can confound the results of functional assays.[5][11]
Materials:
-
Cell lines of interest (e.g., cancer cell line and T-cell line, cultured separately)
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based reagent like CellTiter-Glo®)
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a density appropriate for a 48-72 hour incubation period.
-
Treatment: Add a range of this compound concentrations to the cells, mirroring the concentrations used in the functional assays.
-
Incubation: Incubate for the same duration as the primary functional assay (e.g., 72 hours).[5]
-
Viability Measurement: Add the chosen viability reagent and measure the output (absorbance or luminescence) according to the manufacturer's protocol.
-
Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot viability against the log of the this compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
Ido-IN-1 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Ido-IN-1, an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and protocols for its use in research settings.
Introduction
This compound is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical mediator of immune suppression and is a promising therapeutic target in oncology and other diseases.[1][2] this compound exerts its effect by blocking the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in this pathway.[1] This inhibition leads to a reduction in the production of downstream immunosuppressive metabolites.
Data Presentation: Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is crucial for the preparation of stock solutions and for designing experiments.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Cayman Chemical[3] |
| Dimethylformamide (DMF) | 10 mg/mL | Cayman Chemical[3] |
| Ethanol | 10 mg/mL | Cayman Chemical[3] |
| Ethanol:PBS (pH 7.2) (1:30) | 0.025 mg/mL | Cayman Chemical[3] |
Note: Solubility data may vary slightly between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 316.1 g/mol . To prepare 1 mL of a 10 mM stock solution, 3.161 mg of this compound is required.
-
Add the appropriate volume of DMSO to the this compound powder. For example, add 1 mL of DMSO to 3.161 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium.
-
Add the prepared working solutions to the cells and proceed with the assay.
Protocol 3: Formulation for In Vivo Animal Studies
This protocol provides an example of how to formulate this compound for administration in animal models. The following is a common formulation strategy, but optimization may be required for specific applications.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:
-
To 100 µL of the 30 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
The final concentration of this compound in this formulation will be 3 mg/mL. Adjust the initial stock concentration or volumes as needed to achieve the desired final dose.
-
Administer the formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receiving the formulation without this compound should be included.
Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway of tryptophan metabolism. This compound inhibits IDO1, thereby blocking this pathway.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro this compound Efficacy Testing
This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A standard workflow for in vitro this compound testing.
References
Application Notes and Protocols for Measuring Kynurenine Levels Following Ido-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine.[1][2][3] IDO1 is a heme-containing enzyme that plays a critical role in immune regulation.[3][4] Under normal physiological conditions, IDO1 activity is low. However, in the context of cancer and chronic inflammation, its expression is often upregulated, leading to a depletion of tryptophan and an accumulation of kynurenine and its downstream metabolites.[4][5][6] This metabolic shift creates an immunosuppressive microenvironment by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells (Tregs).[5][7] Consequently, IDO1 has emerged as a promising therapeutic target in oncology and other diseases characterized by immune dysregulation.[4][8]
Ido-IN-1 is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound is expected to restore local tryptophan concentrations and reduce the levels of immunosuppressive kynurenine, thereby enhancing anti-tumor immunity. Accurate measurement of kynurenine levels in biological samples following treatment with this compound is crucial for evaluating its pharmacodynamic effects and therapeutic efficacy.
This document provides detailed application notes and protocols for the quantification of kynurenine in plasma or serum samples after treatment with this compound. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Signaling Pathway and Experimental Workflow
IDO1 Signaling Pathway
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for Kynurenine Measurement
Caption: Experimental workflow for kynurenine measurement.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments measuring kynurenine and tryptophan levels.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Tryptophan | Kynurenine | Acceptance Criteria |
| Linearity Range (ng/mL) | 48.8 - 25,000[9] | 1.2 - 5,000[9] | R² > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | - | - | Signal-to-Noise > 10[10] |
| Limit of Detection (LOD) (ng/mL) | 15.5[11] | 1.0[11] | Signal-to-Noise > 3[10] |
| Intra-assay Precision (%CV) | < 15% | < 12%[11] | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 12%[11] | < 15% |
| Accuracy (%) | 85-115% | 94-105%[11] | 85-115% |
| Recovery (%) | - | 94-105%[11] | Consistent and reproducible |
| Matrix Effect (%) | - | < 6.7%[11] | < 15% |
Table 2: Example Data Presentation of Kynurenine and Tryptophan Levels Post-Treatment
| Treatment Group | N | Plasma Kynurenine (µM) | Plasma Tryptophan (µM) | Kynurenine/Tryptophan Ratio |
| Vehicle Control | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (X mg/kg) | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value | p-value | p-value | p-value |
Experimental Protocols
Protocol 1: In Vivo Study and Sample Collection
-
Animal Model: Utilize an appropriate in vivo model, such as tumor-bearing mice, where the IDO1 pathway is expected to be activated.
-
Treatment Administration:
-
Prepare this compound formulation for in vivo administration (e.g., in a suitable vehicle such as 0.5% methylcellulose).
-
Administer this compound to the treatment group at the desired dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Blood Sample Collection:
-
At predetermined time points after the final dose, collect blood samples from both treatment and control groups.
-
Collect blood via cardiac puncture or other approved methods into tubes containing an anticoagulant (e.g., EDTA or heparin) for plasma, or into serum separator tubes for serum.
-
-
Sample Processing:
Protocol 2: Kynurenine and Tryptophan Quantification by LC-MS/MS
This protocol is adapted from established methods for kynurenine pathway metabolite analysis.[11][12][13]
Materials and Reagents:
-
Plasma or serum samples
-
Tryptophan and Kynurenine analytical standards
-
Stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4)[12]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) (optional for protein precipitation)[12]
-
Microcentrifuge tubes
-
HPLC vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., Phenomenex Luna C18)[11]
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of tryptophan and kynurenine in a suitable solvent (e.g., 0.1 M HCl or water/methanol).
-
Prepare a series of calibration standards by serially diluting the stock solutions in a surrogate matrix (e.g., charcoal-stripped plasma or water).[10][12] The concentration range should encompass the expected physiological and post-treatment levels.
-
Prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples, calibration standards, and QCs on ice.
-
To 100 µL of each sample in a microcentrifuge tube, add the internal standard solution (e.g., a mix of Tryptophan-d5 and Kynurenine-d4).[12]
-
Add a protein precipitating agent. Two common methods are:
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[11][14]
-
A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: ramp to 95% B
-
5-7 min: hold at 95% B
-
7-8 min: return to 5% B
-
8-10 min: re-equilibrate at 5% B
-
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for tryptophan, kynurenine, and their respective internal standards.
-
Example MRM Transitions:
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentrations of tryptophan and kynurenine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the kynurenine/tryptophan ratio, which is a common indicator of IDO1 activity.[12]
-
Conclusion
The protocols outlined in this document provide a robust framework for the accurate and reliable measurement of kynurenine levels following treatment with the IDO1 inhibitor, this compound. Adherence to these methodologies will enable researchers to effectively assess the pharmacodynamic effects of this compound and its potential as a therapeutic agent. The use of LC-MS/MS is highly recommended for its superior sensitivity and specificity in quantifying these key metabolites.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 6. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Ido-IN-1 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. In the context of oncology, IDO1 has emerged as a critical immune checkpoint protein. Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This creates a tolerogenic environment that allows cancer cells to evade the host's immune system.
Ido-IN-1 is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce the production of immunosuppressive kynurenines. This, in turn, is expected to reactivate anti-tumor immune responses, particularly by promoting the proliferation and function of effector T cells and natural killer (NK) cells, while reducing the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Preclinical studies in various cancer models have demonstrated that targeting the IDO1 pathway can enhance the efficacy of chemotherapy, radiotherapy, and other immunotherapies, such as immune checkpoint inhibitors.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical xenograft models, designed to assist researchers in evaluating its therapeutic potential.
Signaling Pathway
The signaling pathway affected by this compound primarily revolves around the reversal of IDO1-mediated immune suppression. By inhibiting IDO1, this compound prevents the conversion of tryptophan to kynurenine. This leads to a cascade of downstream effects that shift the tumor microenvironment from an immunosuppressive to an immunopermissive state.
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of IDO1 inhibitors in xenograft models. Note that specific data for a compound named "this compound" is not available in published literature; therefore, the data presented here is a composite from studies on other well-characterized IDO1 inhibitors such as epacadostat and 1-methyl-d-tryptophan.
Table 1: In Vivo Efficacy of IDO1 Inhibitors in Xenograft Models
| IDO1 Inhibitor | Cancer Model | Animal Model | Dosage and Route | Treatment Duration | Tumor Growth Inhibition (%) | Combination Agent | Reference |
| 1-methyl-d-tryptophan | Endometrial Cancer (AMEC-IDO) | Nude Mice | 5 mg/mL in drinking water | Daily | Not significant alone, significant with paclitaxel | Paclitaxel | [1][2] |
| Generic IDO1 Inhibitor | Non-Small Cell Lung Cancer (Cisplatin-Resistant) | Humanized Mice | 200 mg/kg, P.O. | 15 days (daily) | Significant tumor suppression | - | [3] |
| AT-0174 (Dual IDO1/TDO2i) | Non-Small Cell Lung Cancer (Cisplatin-Resistant) | Humanized Mice | 170 mg/kg, P.O. | 15 days (daily) | Significant tumor suppression | - | [3] |
Table 2: Pharmacodynamic Effects of IDO1 Inhibitors in Xenograft Models
| IDO1 Inhibitor | Cancer Model | Animal Model | Dosage and Route | Effect on Kynurenine Levels | Effect on Tryptophan Levels | Reference |
| NTRC 3883-0 | Melanoma (B16F10-mIDO1) | Syngeneic Mice | Not Specified | Significant Reduction | Significant Increase | [4] |
| Epacadostat | Melanoma (B16F10-mIDO1) | Syngeneic Mice | Not Specified | Significant Reduction | Significant Increase | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of an IDO1 inhibitor like this compound in a xenograft model.
Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Human Tumor Xenograft Model
Objective: To determine the effect of this compound on tumor growth, alone or in combination with other anti-cancer agents, in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
This compound (formulated for oral administration)
-
Human cancer cell line with known IDO1 expression (e.g., endometrial, melanoma, or lung cancer cell lines)
-
Immunodeficient mice (e.g., NOD-scid-IL2Rgamma-null (NSG) or BALB/c nude mice), 6-8 weeks old
-
Matrigel® Matrix
-
Cell culture medium and reagents
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Vehicle control for this compound
Workflow Diagram:
Caption: Experimental workflow for a xenograft study.
Procedure:
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer this compound and/or the combination agent according to the predetermined schedule. For oral administration of this compound, a representative starting dose could be in the range of 100-200 mg/kg, administered once or twice daily via oral gavage. The vehicle control should be administered in the same manner.
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Protocol 2: Pharmacodynamic Analysis of IDO1 Inhibition in Tumor Tissue
Objective: To assess the in vivo target engagement of this compound by measuring tryptophan and kynurenine levels in tumor tissue.
Materials:
-
Tumor samples from xenograft study (Protocol 1)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Reagents for sample preparation (e.g., protein precipitation solution, internal standards)
Procedure:
-
Sample Collection: At the study endpoint, collect tumor tissues from all treatment groups. Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
Sample Preparation: a. Weigh a portion of the frozen tumor tissue (approximately 20-50 mg). b. Homogenize the tissue in a suitable buffer. c. Perform protein precipitation by adding a solvent like methanol or acetonitrile containing an internal standard. d. Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
LC-MS Analysis: a. Analyze the supernatant using a validated LC-MS method to quantify the concentrations of tryptophan and kynurenine. b. The results are typically expressed as the concentration of the analyte per gram of tissue or as a ratio of kynurenine to tryptophan.
-
Data Analysis: Compare the kynurenine and tryptophan levels, as well as the kynurenine/tryptophan ratio, between the different treatment groups. A significant decrease in the kynurenine/tryptophan ratio in the this compound treated groups compared to the vehicle control group indicates successful target engagement.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in xenograft models. While specific details for "this compound" are not publicly available, the information derived from studies of other IDO1 inhibitors serves as a valuable guide for experimental design. Successful demonstration of in vivo efficacy and target engagement will be crucial for the further development of this compound as a potential cancer therapeutic. It is recommended that researchers optimize these protocols based on the specific characteristics of their cancer models and the formulation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overexpression of indoleamine 2,3-dioxygenase in human endometrial carcinoma cells induces rapid tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
Troubleshooting & Optimization
Ido-IN-1 stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IDO1 inhibitor, Ido-IN-1. The information provided will help address common challenges related to the stability and handling of this compound in typical cell culture media.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Precipitation of this compound in Culture Media
Q1: I observed a precipitate in my culture medium after adding this compound. What could be the cause and how can I resolve it?
A1: Precipitation of this compound upon addition to aqueous culture media is a common issue due to its low water solubility. Several factors can contribute to this:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the final culture medium.
-
Improper Dissolution of Stock Solution: The initial DMSO stock may not have been fully dissolved.
-
Rapid Dilution: Adding the DMSO stock directly to the full volume of cold media can cause the compound to crash out of solution.
-
Media Composition: Components in the culture medium, such as salts and proteins, can affect the solubility of the compound.[1][2]
-
pH of the Media: The pH of the culture medium can influence the solubility of small molecules.
-
Temperature: Temperature shifts, such as adding a room temperature stock solution to refrigerated media, can decrease solubility.[2]
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Before adding to your media, visually inspect your DMSO stock solution to ensure the compound is fully dissolved. Gentle warming to 37°C and vortexing can aid dissolution.
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, first dilute it in a smaller volume of pre-warmed (37°C) media, mix thoroughly, and then add this intermediate dilution to the rest of your culture.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% to minimize solvent-induced toxicity and precipitation.[3]
-
Check for Media Incompatibilities: If precipitation persists, consider preparing a small test batch of media with this compound to observe for precipitation before treating your cells.
-
Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve fine precipitates.
Issue 2: Inconsistent Experimental Results or Loss of this compound Activity
Q2: My experimental results with this compound are inconsistent, or the compound seems to lose its inhibitory activity over time. What could be the reason?
A2: Inconsistent results or loss of activity can be attributed to the degradation of this compound in the culture medium. The stability of a compound in solution is influenced by several factors:
-
Chemical Instability: The molecular structure of this compound, which includes an oxadiazole ring, may be susceptible to hydrolysis or other forms of degradation in the aqueous, nutrient-rich environment of cell culture media.
-
Enzymatic Degradation: Components in the serum supplement of the culture medium may enzymatically degrade the compound.
-
Light Sensitivity: Some compounds are sensitive to light and can degrade upon exposure.
-
pH Instability: The pH of the culture medium, which can change over the course of an experiment due to cellular metabolism, may affect the stability of the compound.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect from Light: Store the this compound stock solution and handle diluted solutions in a manner that minimizes exposure to light.
-
Conduct a Stability Study: If you suspect instability is a significant issue, it is advisable to conduct a simple stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocols section).
-
Use Low-Binding Plastics: If adsorption is a concern, consider using low-adhesion microplates and tubes.
Data Presentation
Currently, there is limited publicly available quantitative data on the stability of this compound in various cell culture media. Researchers are encouraged to determine the stability of this compound under their specific experimental conditions. The following table provides a template for summarizing such experimental data.
Table 1: Stability of this compound in Culture Media (User-Generated Data)
| Culture Medium | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Remaining this compound (%) | Half-life (t½) (hours) |
| e.g., DMEM + 10% FBS | 37 | 0 | 10 | 100 | N/A |
| 6 | 10 | ||||
| 12 | 10 | ||||
| 24 | 10 | ||||
| 48 | 10 | ||||
| e.g., RPMI-1640 + 10% FBS | 37 | 0 | 10 | 100 | N/A |
| 6 | 10 | ||||
| 12 | 10 | ||||
| 24 | 10 | ||||
| 48 | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Warm the vial of this compound to room temperature.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of this compound with a molecular weight of 316.09 g/mol , add 316.1 µL of DMSO for a 10 mM solution).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration. It is recommended to perform an intermediate dilution in a smaller volume of media before adding to the final culture volume to prevent precipitation.
-
Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Determination of this compound Stability in Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation:
-
Prepare a working solution of this compound in your chosen cell culture medium (e.g., DMEM + 10% FBS) at the desired experimental concentration (e.g., 10 µM).
-
Dispense equal volumes of this solution into multiple sterile, sealed tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
-
Incubation:
-
Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Once all time points have been collected, thaw the samples.
-
Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
-
A standard curve of this compound in the same culture medium should be prepared and run alongside the samples to allow for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time.
-
Determine the half-life (t½) of the compound, which is the time it takes for the concentration to decrease by 50%. For first-order degradation kinetics, the half-life can be calculated from the degradation rate constant.[4]
-
Visualizations
Caption: Workflow for this compound stability assessment.
Caption: Logic for troubleshooting this compound precipitation.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of in vivo and in vitro pharmacokinetics for physiologically relevant drug exposure in a human tumor clonogenic cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ido-IN-1 insolubility issues
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using Ido-IN-1. It addresses common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which metabolizes the essential amino acid L-tryptophan. In many cancer types, tumor cells exploit the IDO1 pathway to create an immunosuppressive microenvironment. By degrading tryptophan and producing metabolites like kynurenine, IDO1 suppresses the activity of immune cells, particularly T-cells, allowing the tumor to evade immune destruction. This compound blocks the enzymatic activity of IDO1, thereby preventing tryptophan depletion and restoring the anti-tumor immune response.
Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do?
This compound is reported as insoluble in water. For in vitro experiments, it is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. It is standard practice to first prepare a concentrated stock solution in 100% DMSO, which can then be diluted into your aqueous experimental medium.
Q3: I successfully dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. How can I prevent this?
This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous system where it has poor solubility. To mitigate this:
-
Perform Stepwise Dilutions: Instead of adding the concentrated DMSO stock directly to your full volume of media, dilute it serially. For example, make an intermediate dilution in a smaller volume of media before adding it to the final culture.
-
Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A high final concentration of the compound itself can also lead to precipitation.
-
Ensure Rapid Mixing: Gently vortex or swirl the media while adding the this compound stock solution to promote rapid and even distribution, preventing localized high concentrations that can precipitate.
Q4: How should I prepare and store this compound stock solutions to ensure stability and prevent solubility issues?
Proper preparation and storage are critical for maintaining the compound's efficacy.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound. Always use newly opened or anhydrous-grade DMSO for preparing your stock solution.
-
Aliquot for Storage: Once prepared, the stock solution should be divided into smaller, single-use aliquots. This practice prevents degradation and potential contamination from repeated freeze-thaw cycles.
-
Follow Storage Guidelines: Store the DMSO stock solution at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.
Troubleshooting Guide: Insolubility Issues
If you are facing challenges with this compound solubility, follow this workflow to diagnose and resolve the issue.
Technical Support Center: Optimizing Ido-IN-1 Dosage for In Vivo Studies
Welcome to the technical support center for Ido-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo mouse studies?
A typical starting dose for this compound in mice is in the range of 25-100 mg/kg, administered subcutaneously. A key study demonstrated dose-dependent efficacy in a B16 melanoma model with subcutaneous doses of 25, 50, and 75 mg/kg administered twice daily (b.i.d.).[1] For pharmacodynamic studies looking at target engagement, a single subcutaneous dose of 100 mg/kg has been shown to effectively decrease plasma kynurenine levels in C57BL/6 mice.[1][2]
Q2: What is the recommended administration route for this compound in vivo?
Subcutaneous (SC) injection is the recommended route of administration for this compound in mice.[1][2] Initial pharmacokinetic studies revealed that this compound is rapidly cleared when administered orally, making it an unsuitable route for maintaining therapeutic concentrations in vivo.[1][2]
Q3: How should I prepare this compound for in vivo administration?
This compound can be formulated for subcutaneous injection. While the original discovery paper does not specify the exact vehicle, a common formulation for similar compounds for in vivo use involves dissolving the compound in a vehicle such as a mixture of DMSO and corn oil. It is crucial to ensure the final solution is clear and suitable for injection. For example, a working solution can be prepared by adding a DMSO stock solution of this compound to corn oil.
Q4: What is the dosing frequency for this compound in efficacy studies?
In a GM-CSF-secreting B16 melanoma mouse model, this compound was administered twice daily (b.i.d.) for 14 days.[1][2] The optimal dosing frequency will depend on the specific experimental design, the animal model used, and the pharmacokinetic profile of the compound in that model.
Q5: What pharmacodynamic markers can be used to assess this compound activity in vivo?
The primary pharmacodynamic marker for this compound activity is the reduction of kynurenine levels in plasma or tumor tissue.[1][2] Indoleamine 2,3-dioxygenase (IDO1) is the enzyme that catalyzes the conversion of tryptophan to kynurenine. Inhibition of IDO1 by this compound leads to a measurable decrease in kynurenine concentrations. This can be quantified using methods like LC-MS/MS.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable reduction in tumor growth. | Suboptimal Dosage: The dose of this compound may be too low to achieve a therapeutic effect. | Increase the dose of this compound in a stepwise manner (e.g., from 25 mg/kg to 50 mg/kg or 75 mg/kg b.i.d. subcutaneously) and monitor for efficacy.[1][2] |
| Inadequate Dosing Frequency: The compound may be clearing too quickly to maintain effective concentrations. | Increase the dosing frequency, for example, from once daily to twice daily (b.i.d.).[1][2] | |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption from the subcutaneous space. | Re-evaluate the formulation. Ensure complete dissolution of this compound. Consider alternative, well-established vehicles for subcutaneous delivery. | |
| Tumor Model Resistance: The chosen tumor model may not be sensitive to IDO1 inhibition. | Confirm IDO1 expression in your tumor model. Some tumors have low or no IDO1 expression and therefore will not respond to IDO1 inhibitors. | |
| High variability in animal response. | Inconsistent Administration: Variability in injection technique can lead to differences in drug absorption. | Ensure consistent and proper subcutaneous injection technique for all animals. Provide adequate training for all personnel involved. |
| Formulation Instability: The this compound formulation may not be stable, leading to inconsistent dosing. | Prepare fresh formulations for each set of injections. Assess the stability of your formulation over the intended period of use. | |
| Biological Variability: Inherent biological differences between animals can lead to varied responses. | Increase the number of animals per group to improve statistical power and account for biological variability. | |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). | Reduce the dose of this compound. Perform a dose-escalation study to determine the MTD in your specific animal model and strain. |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Run a vehicle-only control group to assess any toxicity associated with the formulation vehicle itself. Consider using a more biocompatible vehicle. | |
| No significant change in kynurenine levels. | Insufficient Target Engagement: The dose may not be high enough to effectively inhibit the IDO1 enzyme. | Increase the dose of this compound. A single 100 mg/kg subcutaneous dose has been shown to reduce kynurenine levels by 50-60%.[2] |
| Timing of Sample Collection: Blood or tissue samples may not be collected at the optimal time point to observe the maximum effect. | Perform a time-course experiment to determine the time of maximum kynurenine reduction after this compound administration. In one study, the maximum effect was observed between 2 and 4 hours post-dose.[2] | |
| Assay Sensitivity: The analytical method used to measure kynurenine may not be sensitive enough. | Ensure your LC-MS/MS or other analytical method is validated and has the required sensitivity to detect changes in kynurenine levels. |
Quantitative Data Summary
| Compound | Animal Model | Administration Route | Dosage | Dosing Schedule | Observed Effect | Reference |
| This compound (5l) | C57BL/6 Mice | Subcutaneous | 100 mg/kg | Single dose | >50% decrease in plasma kynurenine | [1][2] |
| This compound (5l) | GM-CSF-secreting B16 Melanoma Mice | Subcutaneous | 25, 50, 75 mg/kg | Twice daily (b.i.d.) for 14 days | Dose-dependent tumor growth inhibition (up to 50% TGC at 75 mg/kg) | [1][2] |
Experimental Protocols
In Vivo Efficacy Study in a B16 Melanoma Mouse Model
This protocol is based on the methodology described by Yue et al. (2009).
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: GM-CSF-secreting B16 melanoma cells.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., day 7 post-implantation).
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For injection, dilute the stock solution in a biocompatible vehicle such as corn oil to the desired final concentration. Ensure the final DMSO concentration is low to avoid toxicity.
-
-
Dosing:
-
Divide mice into treatment groups (e.g., vehicle control, 25 mg/kg, 50 mg/kg, and 75 mg/kg this compound).
-
Administer this compound or vehicle subcutaneously twice daily (b.i.d.).
-
Continue dosing for a predetermined period (e.g., 14 days).
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, excise tumors and measure their weight.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect blood samples at specific time points after the final dose to measure plasma kynurenine and this compound concentrations via LC-MS/MS.
-
Pharmacodynamic Study to Assess IDO1 Inhibition
-
Animal Model: Naive C57BL/6 mice.
-
This compound Formulation: Prepare this compound for subcutaneous injection as described above.
-
Dosing: Administer a single subcutaneous dose of 100 mg/kg this compound.
-
Sample Collection:
-
Collect blood samples from individual mice at various time points post-injection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Process blood to obtain plasma.
-
-
Analysis:
-
Measure kynurenine concentrations in plasma samples using a validated LC-MS/MS method.
-
Measure this compound concentrations to correlate drug exposure with the pharmacodynamic effect.
-
Visualizations
Caption: Simplified IDO1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
Technical Support Center: Managing Ido-IN-1 Toxicity in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ido-IN-1 in cell line experiments. The information addresses common issues related to cellular toxicity and provides detailed experimental protocols and visual aids to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in cancer cell lines?
Q2: My cells are showing significant toxicity even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected toxicity:
-
Off-target effects: this compound, like other kinase inhibitors, may have off-target activities. As a tryptophan mimetic, it can potentially affect signaling pathways regulated by amino acid levels, such as the mTOR pathway.[2][3] Unspecific activation of the Aryl Hydrocarbon Receptor (AhR) is another potential off-target effect of tryptophan-related IDO inhibitors.[2]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is essential to establish a baseline toxicity profile for each new cell line.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to drug treatment. Ensure consistency in your experimental setup.
-
Compound stability: Ensure the proper storage and handling of your this compound stock solution to prevent degradation, which could lead to altered activity.
Q3: How can I differentiate between on-target IDO1 inhibition and off-target toxicity?
A3: To distinguish between the desired inhibition of IDO1 and unintended toxic effects, consider the following strategies:
-
Use a rescue experiment: Supplement the culture medium with kynurenine, the downstream product of IDO1 activity. If the observed phenotype is due to on-target IDO1 inhibition (tryptophan depletion), the addition of kynurenine may rescue the cells.
-
Employ a structurally distinct IDO1 inhibitor: Comparing the effects of this compound with another IDO1 inhibitor that has a different chemical scaffold can help identify compound-specific off-target effects.
-
Utilize IDO1 knockout or knockdown cells: If the toxicity persists in cells lacking IDO1, it is likely an off-target effect.
-
Profile against a kinase panel: A broad kinase profiling assay can identify unintended kinase targets of this compound.[4]
Q4: What are the potential signaling pathways affected by this compound off-target activity?
A4: As a tryptophan analog, this compound may interfere with amino acid sensing pathways. Potential off-target signaling pathways include:
-
mTOR Signaling: Tryptophan levels can influence the mTOR pathway, a central regulator of cell growth and proliferation.[2][3]
-
Aryl Hydrocarbon Receptor (AhR) Signaling: Some tryptophan metabolites and analogs can activate the AhR, which can lead to the transcription of various genes, including those involved in inflammation.[2]
-
JAK2/STAT3 Signaling: IDO1 inhibitors have been shown to prompt monocytes and macrophages to secrete IL-6, which can in turn activate the JAK2/STAT3 signaling pathway in tumor cells, potentially promoting cell survival.[5]
Troubleshooting Guides
Problem 1: High background or inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: Interference of the compound with the assay reagents.
-
Solution: Run a control plate with this compound in cell-free media to check for any direct reaction with the viability dye.
-
-
Possible Cause: Sub-optimal cell seeding density.
-
Solution: Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
-
-
Possible Cause: Incomplete solubilization of formazan crystals (in MTT assay).
-
Solution: Ensure complete dissolution of the formazan crystals by thorough mixing and, if necessary, extending the solubilization time.[6]
-
Problem 2: Observed cytotoxicity does not correlate with IDO1 inhibition.
-
Possible Cause: The phenotype is dominated by off-target effects.
-
Solution: Refer to FAQ Q3 for strategies to differentiate on-target from off-target effects. Perform a kinase screen to identify potential off-target kinases.
-
-
Possible Cause: The chosen endpoint for viability is not appropriate.
-
Solution: Consider using multiple assays that measure different aspects of cell health, such as apoptosis (e.g., caspase activation assays) and necrosis (e.g., LDH release assay).
-
Problem 3: Difficulty in reproducing cytotoxicity data.
-
Possible Cause: Variation in cell culture conditions.
-
Solution: Standardize cell passage number, seeding density, and media components for all experiments.
-
-
Possible Cause: Degradation of the this compound compound.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following table summarizes publicly available cytotoxic IC50 values for the related IDO1 inhibitors epacadostat and BMS-986205 in the Jurkat cell line. This data can serve as a reference point for designing initial dose-response experiments for this compound.
| Compound | Cell Line | Incubation Time (hours) | Cytotoxic IC50 (μM) |
| Epacadostat | Jurkat | 72 | 50 |
| BMS-986205 | Jurkat | 72 | 6.3 |
Data sourced from a study by F. Hoffmann-La Roche Ltd.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound for cytotoxicity in a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Signaling Pathways and Experimental Workflows
Below are diagrams of key signaling pathways and a typical experimental workflow for assessing this compound toxicity.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Confirming IDO1 Inhibition in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) by inhibitors like Ido-IN-1 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IDO1 and its inhibitors?
A1: IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the metabolism of L-tryptophan to N-formylkynurenine.[1][2] This enzymatic activity leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. In the tumor microenvironment, this process suppresses the anti-tumor immune response by starving T cells of essential tryptophan and through the immunosuppressive effects of kynurenine.[3] IDO1 inhibitors work by blocking this enzymatic activity, thereby restoring local tryptophan levels and preventing kynurenine production, which in turn can reactivate anti-tumor immunity.
Q2: How can I measure IDO1 activity in my cell culture experiments?
A2: The most common method to determine IDO1 activity is to measure the concentration of kynurenine in the cell culture supernatant.[1] Alternatively, you can measure the depletion of the substrate, L-tryptophan. The ratio of kynurenine to tryptophan (Kyn/Trp) is a robust metric for IDO1 activity.
Q3: Which cell lines are suitable for IDO1 inhibition assays?
A3: A variety of cancer cell lines can be used, provided they express IDO1. Often, IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ).[1] Commonly used cell lines include SKOV-3 (ovarian cancer), HeLa (cervical cancer), and engineered cell lines like HEK293 or Lewis Lung Carcinoma (LLTC) that are transfected to express human or murine IDO1.[4][5]
Q4: What is a typical concentration range for IFNγ to induce IDO1 expression?
A4: A final concentration of 100 ng/mL of IFNγ is frequently used to induce IDO1 expression in cell lines like SKOV-3, followed by a 24-hour incubation period.[1] However, the optimal concentration and incubation time may vary depending on the cell line and should be determined empirically.
Q5: What is the difference between a biochemical IC50 and a cellular IC50?
A5: A biochemical IC50 is determined using purified, recombinant IDO1 enzyme and measures the direct inhibitory effect of the compound on the enzyme's activity. A cellular IC50, on the other hand, is determined in a cell-based assay and reflects the compound's ability to inhibit IDO1 within the complex environment of a living cell.[6] The cellular IC50 is influenced by factors such as cell permeability, off-target effects, and cellular metabolism of the inhibitor.[6] Consequently, the cellular IC50 is often considered more physiologically relevant for predicting in vivo efficacy. There can be a significant difference between these two values.[7]
Experimental Protocols and Data
Key Experimental Workflow
The general workflow for confirming IDO1 inhibition in a cellular context involves several key steps, from cell preparation to data analysis.
Detailed Protocol: Colorimetric Kynurenine Measurement
This protocol is adapted from established methods for measuring kynurenine in cell culture supernatants.[1][2]
-
Cell Plating: Seed your chosen cell line (e.g., SKOV-3) in a 96-well plate at a density of 3 x 104 cells per well and allow them to attach overnight.[1]
-
IDO1 Induction: The following day, add IFNγ to a final concentration of 100 ng/mL to induce IDO1 expression and incubate for 24 hours at 37°C and 5% CO2.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in fresh assay medium. Remove the existing medium from the cells and add 200 µL of the medium containing the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
Sample Collection: After incubation, carefully collect 140 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Hydrolysis of N-formylkynurenine: Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well containing the supernatant. Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]
-
Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[2]
-
Color Development: Prepare the detection reagent by dissolving 4-(Dimethylamino)benzaldehyde (DMAB, also known as Ehrlich's reagent) in acetic acid to a final concentration of 2% (w/v).[2] Transfer 100 µL of the clear supernatant from step 6 to a new transparent 96-well plate and add 100 µL of the detection reagent.
-
Measurement: Incubate at room temperature for 10 minutes and then measure the absorbance at 480 nm using a microplate reader.[5]
-
Quantification: Use a standard curve of known kynurenine concentrations to determine the amount of kynurenine in your samples.
Quantitative Data for IDO1 Inhibitors (for comparison)
Since specific IC50 values for this compound are not publicly available, the following table provides data for other well-characterized IDO1 inhibitors to serve as a reference.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Epacadostat | SKOV-3 | Kynurenine Measurement | ~15.3 | [1] |
| Epacadostat | Human DCs/Tumor Cells | T-cell Proliferation | 12 | [3] |
| BMS-986205 | SKOV-3 | Kynurenine Measurement | ~9.5 | [1] |
| Navoximod | Cell-based | Not specified | 75 | [3] |
| W-0019482 | LLTC-hIDO1 | Kynurenine Measurement | 80 | [4] |
Troubleshooting Guide
This guide addresses common issues that may arise during your IDO1 inhibition experiments.
Issue 1: High variability in kynurenine measurements between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Use calibrated pipettes and be consistent with your technique.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Issue 2: No significant decrease in kynurenine levels even at high concentrations of this compound.
-
Possible Causes:
-
The inhibitor is not cell-permeable.
-
The inhibitor is not potent enough at the concentrations tested.
-
IDO1 expression was not sufficiently induced.
-
The inhibitor is unstable in the cell culture medium.
-
-
Troubleshooting Steps:
-
Confirm IDO1 Induction: Before running the inhibition assay, verify IFNγ-induced IDO1 expression via Western blot or qPCR.
-
Increase Inhibitor Concentration: Test a wider and higher range of inhibitor concentrations.
-
Biochemical Assay: Test the inhibitor in a cell-free biochemical assay using recombinant IDO1 to confirm direct enzyme inhibition.
-
Check Compound Stability: Assess the stability of this compound in your cell culture medium over the incubation period.
-
Issue 3: A decrease in kynurenine is observed, but there is also significant cell death.
-
Possible Cause: The inhibitor is cytotoxic at the concentrations tested, leading to a reduction in kynurenine production due to cell death rather than specific IDO1 inhibition.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Concurrently with your IDO1 inhibition assay, perform a cell viability assay (e.g., MTT, CellTiter-Glo, or trypan blue exclusion).
-
Determine Cytotoxic IC50: Establish the concentration at which the inhibitor reduces cell viability by 50%.
-
Separate Inhibition from Cytotoxicity: Ideally, the IC50 for IDO1 inhibition should be significantly lower than the cytotoxic IC50. Focus your analysis on non-toxic concentrations of the inhibitor.
-
Issue 4: The cellular IC50 is much higher than the biochemical IC50.
-
Possible Causes:
-
Poor cell permeability of the inhibitor.
-
The inhibitor is being actively transported out of the cell.
-
The inhibitor is being metabolized by the cells into an inactive form.
-
High intracellular concentrations of the substrate (tryptophan) are outcompeting the inhibitor.
-
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models or experimental assays to determine the cell permeability of your compound.
-
Modify Compound Structure: If permeability is an issue, medicinal chemistry efforts may be needed to improve the compound's properties.
-
Consider Efflux Pump Inhibitors: To test if the compound is being pumped out, you can co-incubate with known efflux pump inhibitors, although this can introduce confounding factors.
-
Troubleshooting Workflow
Signaling Pathway
The IDO1 pathway is a key regulator of immune tolerance. Its inhibition is a therapeutic strategy to enhance anti-tumor immunity.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to IDO1 Inhibitors: Ido-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a compelling target for cancer immunotherapy. By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment. The development of small molecule inhibitors targeting IDO1 is a major focus of oncology research. This guide provides an objective comparison of Ido-IN-1 with other notable IDO1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Performance Comparison of IDO1 Inhibitors
The potency of IDO1 inhibitors is typically evaluated through biochemical assays using the purified enzyme and cell-based assays that measure the inhibition of kynurenine production in cells expressing IDO1. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
Table 1: Comparative Potency (IC50) of IDO1 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical Assay IC50 (Human IDO1) | Cellular Assay IC50 | Cell Line |
| This compound | Potent, selective IDO1 inhibitor | 59 nM | 12 nM | HeLa |
| Epacadostat (INCB024360) | Reversible, competitive with tryptophan | ~10 nM - 71.8 nM | 7.1 nM - 17.63 nM | HeLa, SKOV-3 |
| Linrodostat (BMS-986205) | Irreversible, heme-displacing | Inactive in short-term assays | 1.1 nM - 3.4 nM | HEK293-IDO1, SKOV-3 |
| Navoximod (GDC-0919) | Potent IDO1 pathway inhibitor | Ki of 7 nM | 75 nM | Not Specified |
| Indoximod (D-1MT) | Tryptophan mimetic, acts downstream | Weak direct enzymatic inhibitor (Ki = 19 µM for L-isomer) | ~70 nM (mTORC1 activity) | Not Specified |
Disclaimer: IC50 values can vary depending on the specific experimental conditions, including enzyme/cell concentration, substrate concentration, and incubation time. The data presented is a synthesis from multiple sources for comparative purposes.
Understanding the IDO1 Signaling Pathway
IDO1 exerts its immunosuppressive effects through two distinct mechanisms: the canonical enzymatic pathway and a more recently discovered non-enzymatic signaling pathway.
Canonical Enzymatic Pathway
The primary function of IDO1 is the enzymatic degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is then converted to kynurenine. This process has two major consequences for the immune system:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.
Caption: The canonical enzymatic pathway of IDO1.
Non-Enzymatic Signaling Pathway
IDO1 can also function as a signaling molecule, independent of its catalytic activity. This function is mediated by the "apo-form" of the protein (without its heme cofactor) and involves the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the IDO1 protein. This leads to the recruitment of downstream signaling partners like the phosphatase SHP-2, which can activate pro-proliferative pathways such as Ras-Erk in tumor cells.
Critically, some catalytic inhibitors, like epacadostat, have been shown to stabilize the apo-IDO1 conformation. This can paradoxically enhance its non-enzymatic, pro-tumorigenic signaling even as it blocks kynurenine production. This dual effect may offer a potential explanation for the clinical trial failures of some IDO1 inhibitors.
Caption: The non-enzymatic signaling pathway of IDO1.
Experimental Protocols
Standardized protocols are essential for the accurate evaluation and comparison of IDO1 inhibitors. Below are generalized methodologies for key in vitro assays.
Recombinant Human IDO1 Enzymatic Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Objective: To determine the IC50 value of an inhibitor against purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
Cofactors: Methylene Blue, Ascorbic Acid
-
Catalase
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
30% Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection
-
96-well microplate
-
Microplate reader (480 nm absorbance)
Workflow:
Caption: Workflow for a typical IDO1 enzymatic assay.
Procedure:
-
Prepare Reagents: Prepare assay buffer containing ascorbic acid, methylene blue, and catalase. Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test inhibitor dilutions (or vehicle), and the recombinant IDO1 enzyme. Incubate for approximately 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add L-tryptophan solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA. This also serves to precipitate the enzyme.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to ensure the complete conversion of N-formylkynurenine to kynurenine.
-
Clarify Supernatant: Centrifuge the plate to pellet the precipitated protein.
-
Colorimetric Detection: Transfer the supernatant to a new plate and add Ehrlich's reagent. A yellow color will develop in the presence of kynurenine.
-
Readout: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
IFN-γ Stimulated Cellular Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, which can provide more physiologically relevant data.
Objective: To determine the IC50 value of an inhibitor in a cellular environment by measuring the reduction of kynurenine secreted into the culture medium.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)
-
Cell culture medium and supplements (e.g., FBS, glutamine)
-
Recombinant human Interferon-gamma (IFN-γ)
-
Test inhibitor and vehicle control (DMSO)
-
Reagents for kynurenine detection (as in the enzymatic assay) or HPLC system for quantification
-
96-well cell culture plates
Workflow:
Caption: Workflow for a cellular IDO1 activity assay.
Procedure:
-
Cell Plating: Seed the chosen cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing a predetermined concentration of IFN-γ (e.g., 100 ng/mL) to induce the expression of IDO1. Incubate for 24 hours.
-
Inhibitor Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells with the inhibitor for 24 hours. During this time, the induced IDO1 will catabolize tryptophan in the medium, and the resulting kynurenine will be secreted.
-
Sample Collection: Carefully collect the cell culture supernatant for analysis.
-
Kynurenine Detection: Measure the concentration of kynurenine in the supernatant using the same colorimetric method with Ehrlich's reagent as described in the enzymatic assay, or by using a more sensitive method like HPLC.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Conclusion and Future Directions
The landscape of IDO1 inhibitor development is complex, with initial clinical enthusiasm tempered by the results of late-stage trials. The discovery of IDO1's non-enzymatic signaling function has added a new layer of complexity, suggesting that potent enzymatic inhibition alone may not be sufficient for therapeutic efficacy and could even be counterproductive if the inhibitor stabilizes a pro-tumorigenic signaling conformation.
-
This compound demonstrates potent inhibition in both biochemical and cellular assays, positioning it as a valuable research tool and a potential therapeutic candidate.
-
Epacadostat and Linrodostat are highly potent inhibitors that have been extensively studied, but the failure of Epacadostat in Phase III trials highlights the need to consider the non-enzymatic functions of IDO1.
-
Indoximod represents an alternative strategy by targeting the downstream consequences of tryptophan depletion rather than the enzyme itself.
Future research should focus on developing inhibitors that can block both the enzymatic and the non-enzymatic signaling functions of IDO1. A thorough characterization of new compounds, including their effects on IDO1 protein conformation and downstream signaling events, will be crucial for the successful clinical translation of the next generation of IDO1-targeted therapies. This comparative guide provides a foundational framework for researchers to position their work within this evolving and important field.
A Researcher's Guide to Validating Ido-IN-1 Efficacy with IDO1 Knockout Models
This guide provides a comprehensive comparison of methodologies for validating the on-target efficacy of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-1. It is intended for researchers, scientists, and drug development professionals seeking to rigorously assess inhibitor performance against alternatives using gold-standard IDO1 knockout models. The content covers the underlying signaling pathways, detailed experimental protocols, and comparative data presentation to support robust drug development programs.
The IDO1 Pathway: A Key Immunosuppressive Checkpoint
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses.[1][2][3] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into a series of metabolites collectively known as kynurenines (Kyn).[4][5][6] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells or antigen-presenting cells (APCs) creates a potent immunosuppressive shield.[3][7]
This immunosuppression is achieved through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan starves proliferating effector T-cells, which are highly sensitive to its availability. This leads to the activation of the stress-response kinase GCN2, causing T-cell anergy (inactivation) and cell-cycle arrest.[5][8][9]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR) in immune cells.[4] This signaling promotes the differentiation and activity of regulatory T-cells (Tregs) while suppressing effector T and Natural Killer (NK) cells.[4][5]
Together, these effects allow tumor cells to evade immune surveillance, contributing to tumor growth, metastasis, and resistance to other immunotherapies like checkpoint blockade.[4][5] Several small-molecule inhibitors have been developed to block this pathway and restore anti-tumor immunity.
Figure 1. The IDO1 signaling pathway and the mechanism of its inhibition.
Comparative Analysis of IDO1 Inhibitors
A critical step in preclinical development is benchmarking a novel inhibitor like this compound against existing alternatives. The landscape includes compounds with different mechanisms of action and selectivity profiles. Epacadostat, for example, binds to the heme group within the IDO1 active site, while others like Linrodostat are heme-competitive, binding to the apo-enzyme.[10]
Table 1: Comparison of Selected IDO1 Inhibitors
| Feature | This compound (Hypothetical) | Epacadostat (INCB024360) | Linrodostat (BMS-986205) | Indoximod (D-1MT) |
| Mechanism | Heme-interactive / Competitive | Binds to the heme-group in the catalytic center of IDO1.[10] | Binds to apo-IDO1 and competes with heme for the active site.[10] | Tryptophan analog, less potent competitive inhibitor.[6][11] |
| Reported IC₅₀ | Target <10 nM | ~10 nM (Cell-based)[11] | Sub-nanomolar (Cell-based)[10] | Micromolar range.[11] |
| Selectivity | High for IDO1 vs. IDO2/TDO | Highly selective for IDO1 over TDO2 in cellular assays.[10] | Selective for IDO1 over TDO.[10] | More active for IDO2.[11] |
| Clinical Status | Preclinical | Phase III trials did not meet primary endpoints.[11] | Investigated in Phase III trials.[10] | Investigated in clinical trials.[6] |
The Critical Role of IDO1 Knockout Models for Validation
The definitive method for confirming that an inhibitor's anti-tumor effect is mediated through its intended target is to test it in a model where that target is absent. The IDO1 knockout (IDO1-/-) mouse provides this essential biological control.
The logic is straightforward: if this compound effectively suppresses tumor growth in wild-type (WT) mice but has no significant effect in IDO1-/- mice, it strongly validates that its efficacy is on-target.[12] Conversely, if the inhibitor still suppresses tumor growth in the knockout model, it indicates the presence of off-target effects that may be undesirable or confound data interpretation. This approach is superior to relying solely on pharmacodynamic markers (e.g., Kyn/Trp ratio), as it directly links target engagement to the ultimate biological outcome (tumor suppression).
Figure 2. Logical framework for validating on-target efficacy using IDO1 knockout models.
Experimental Workflow and Protocols
A rigorous validation campaign for this compound involves a multi-stage process, culminating in comparative in vivo studies.
Figure 3. Experimental workflow for validating this compound using IDO1 knockout models.
Expected Outcomes
The following table summarizes the anticipated results from the in vivo study, which would confirm the on-target efficacy of this compound.
Table 2: Expected Experimental Outcomes in WT vs. IDO1-/- Tumor Models
| Treatment Group | Tumor Growth | Plasma Kyn/Trp Ratio | Tumor CD8+ T-Cell Infiltration |
| WT + Vehicle | Uninhibited | High | Low |
| WT + this compound | Suppressed | Low | High |
| IDO1-/- + Vehicle | Uninhibited | Low | High |
| IDO1-/- + this compound | Uninhibited | Low | High |
Detailed Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)
This assay determines the IC₅₀ of this compound in a cellular context.
-
Cell Culture: Plate a human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa) in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[13][14]
-
IDO1 Induction: Add human interferon-gamma (IFN-γ) to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression.[13][14]
-
Inhibitor Treatment: Immediately after IFN-γ addition, add serial dilutions of this compound (and comparator compounds) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Kynurenine Measurement:
-
Collect 100 µL of supernatant from each well.
-
Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins, incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[15]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[14]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate kynurenine concentrations based on a standard curve. Plot the percent inhibition against the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Syngeneic Mouse Tumor Model Study
This in vivo experiment is the cornerstone for validating on-target efficacy.
-
Animal Models: Use age-matched female C57BL/6 (WT) and IDO1-/- mice on a C57BL/6 background. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture a syngeneic murine tumor cell line (e.g., B16F10 melanoma or CT26 colon carcinoma). Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10⁶ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.[16]
-
Group Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into the four treatment groups described in Table 2 (n=8-10 mice per group).
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the inhibitor and vehicle daily via oral gavage or intraperitoneal injection at a predetermined dose.
-
Tumor Measurement: Measure tumor dimensions three times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control groups reach a predetermined endpoint size or for a set duration (e.g., 21-28 days). Euthanize mice and collect terminal blood and tumor samples for pharmacodynamic analysis.
Protocol 3: Measurement of Tryptophan and Kynurenine by LC-MS/MS
This protocol quantifies the pharmacodynamic effect of this compound on its target pathway.
-
Sample Collection:
-
Plasma: Collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C and collect the supernatant (plasma).
-
Tumor: Excise tumors, weigh them, and snap-freeze in liquid nitrogen.
-
-
Sample Preparation:
-
Homogenize tumor tissue in a suitable buffer.
-
For both plasma and tumor homogenates, perform a protein precipitation step by adding a solution of methanol or acetonitrile containing an internal standard (e.g., deuterated Trp and Kyn).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to autosampler vials.
-
Inject the samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable reverse-phase column (e.g., C18) for chromatographic separation.
-
Perform detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for tryptophan, kynurenine, and the internal standards.
-
-
Data Analysis: Quantify the concentrations of tryptophan and kynurenine by comparing their peak areas to those of the internal standards and a standard curve. Calculate the Kyn/Trp ratio for each sample.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. fortislife.com [fortislife.com]
- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. news-medical.net [news-medical.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDO1 metabolites activate β-catenin signaling to promote cancer cell proliferation and colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Ido-IN-1 for IDO1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-1, alongside other well-characterized inhibitors. The focus of this guide is to objectively assess the specificity of this compound for IDO1 by comparing its performance with alternative compounds, supported by experimental data and detailed protocols.
Inhibitor Specificity Comparison
The following table summarizes the inhibitory activity of this compound and two alternative IDO1 inhibitors, Epacadostat and Linrodostat, against IDO1 and the related enzymes, IDO2 and tryptophan 2,3-dioxygenase (TDO). Specificity is a critical attribute for a pharmacological inhibitor, as off-target effects can lead to misinterpreted experimental results and potential toxicity.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | IDO1 | 59 [1] | Selectivity against IDO2 and TDO is not publicly available. |
| IDO2 | Data not available | ||
| TDO | Data not available | ||
| Epacadostat | IDO1 | ~10[2] | >1000-fold selective for IDO1 over IDO2 and TDO.[3] |
| IDO2 | >10,000 | ||
| TDO | >10,000 | ||
| Linrodostat (BMS-986205) | IDO1 | ~1.1 - 1.7 | Highly selective for IDO1. |
| IDO2 | Data not available | ||
| TDO | >2000 |
Experimental Protocols
To validate the specificity of an IDO1 inhibitor, a series of biochemical and cell-based assays are typically employed. These assays are designed to measure the direct inhibition of the target enzyme and the functional consequences of this inhibition in a cellular context.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1, IDO2, and TDO.
Principle: The enzymatic activity of IDO1 is determined by measuring the production of its product, N-formylkynurenine, from the substrate L-tryptophan. The inhibition of this reaction by a test compound is quantified to determine its IC50 value.
Materials:
-
Purified recombinant human IDO1, IDO2, and TDO enzymes.
-
L-tryptophan (substrate).
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Cofactors and reagents: Ascorbate, Methylene Blue, Catalase.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
96-well UV-transparent plates.
-
Spectrophotometer capable of reading absorbance at 321 nm.
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbate, methylene blue, and catalase.
-
Add the test inhibitor at a range of concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the purified IDO1, IDO2, or TDO enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% trichloroacetic acid).
-
Measure the absorbance of the product, N-formylkynurenine, at 321 nm using a spectrophotometer.[4]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kynurenine Production Assay
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular environment, providing a more physiologically relevant assessment of potency.
Principle: Certain tumor cell lines (e.g., HeLa, SKOV-3) can be stimulated with interferon-gamma (IFNγ) to induce the expression of IDO1. The activity of the induced IDO1 is measured by the amount of kynurenine secreted into the cell culture medium.
Materials:
-
HeLa or SKOV-3 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human IFNγ.
-
Test inhibitor at various concentrations.
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA).
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Microplate reader capable of reading absorbance at 480 nm.
Procedure:
-
Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[5]
-
Treat the cells with a serial dilution of the test inhibitor for a further 24 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's Reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[5]
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in the samples and calculate the IC50 of the inhibitor.
T-Cell Co-Culture Assay
This functional assay assesses the ability of an IDO1 inhibitor to reverse the immunosuppressive effects of IDO1 on T-cell proliferation and activation.
Principle: IDO1-expressing cells deplete tryptophan and produce kynurenine, which suppresses T-cell proliferation and activation. An effective IDO1 inhibitor will restore the ability of T-cells to proliferate and produce cytokines (e.g., IL-2) in a co-culture system.
Materials:
-
IDO1-expressing cells (e.g., IFNγ-stimulated SKOV-3 cells).
-
Human T-cells (e.g., Jurkat cells or primary human T-cells).
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA/PMA).
-
Test inhibitor at various concentrations.
-
96-well co-culture plates.
-
Reagents for measuring T-cell proliferation (e.g., BrdU or CFSE) or cytokine production (e.g., IL-2 ELISA kit).
Procedure:
-
Seed IFNγ-stimulated IDO1-expressing cells in a 96-well plate.
-
Add T-cells and T-cell activators to the wells.
-
Add the test inhibitor at a range of concentrations.
-
Co-culture the cells for 48-72 hours.
-
Measure T-cell proliferation using a BrdU incorporation assay or by flow cytometry for CFSE dilution.
-
Measure the concentration of IL-2 in the culture supernatant using an ELISA kit.
-
Determine the concentration of the inhibitor required to restore T-cell proliferation or IL-2 production.
Signaling Pathways and Experimental Workflows
Experimental workflow for validating IDO1 inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ido-IN-1 Versus Genetic Silencing for IDO1 Inhibition
For researchers in immunology and oncology, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) presents a promising therapeutic strategy. This guide provides an objective comparison between two primary methods of IDO1 inhibition: the small molecule inhibitor Ido-IN-1 and genetic silencing techniques such as siRNA and shRNA. By presenting experimental data, detailed protocols, and visual pathways, this document aims to assist researchers in selecting the most appropriate method for their experimental needs.
Mechanism of Action: A Tale of Two Approaches
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. This process has significant immunological consequences, as tryptophan depletion and the accumulation of kynurenine metabolites can suppress T-cell proliferation and promote an immunotolerant microenvironment, a mechanism often exploited by tumors to evade immune surveillance.
This compound is a potent and selective small molecule inhibitor of the IDO1 enzyme. It acts by directly binding to the enzyme's active site, thereby blocking its catalytic activity. This pharmacological approach offers the advantage of rapid, reversible, and dose-dependent inhibition.
Genetic silencing of IDO1, typically achieved through the introduction of small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the IDO1 mRNA for degradation. This leads to a reduction in the synthesis of the IDO1 protein, effectively knocking down its expression and, consequently, its enzymatic activity. This method provides a highly specific and potentially long-lasting inhibition of IDO1.
Performance Comparison: Quantitative Data
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and genetic silencing of IDO1. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of IDO1 Inhibition
| Parameter | This compound (and other small molecule inhibitors) | IDO1 Genetic Silencing (siRNA/shRNA) | Reference |
| IDO1 Protein Reduction | Not applicable (inhibits activity) | >80% reduction in protein expression | [1] |
| IDO1 mRNA Reduction | No direct effect | Significantly decreased compared to control | [1] |
| Kynurenine Production | Dose-dependent reduction; >90% inhibition at effective concentrations | Significant reduction in kynurenine levels | [2][3] |
| T-cell Proliferation | Rescues T-cell proliferation from IDO1-mediated suppression | Rescues T-cell proliferation from IDO1-mediated suppression | [3] |
Table 2: In Vivo Anti-Tumor Efficacy
| Parameter | This compound (and other small molecule inhibitors) | IDO1 Genetic Silencing (shRNA) | Reference |
| Tumor Growth Inhibition | Significant tumor growth inhibition in mouse models | Significant delay in tumor onset and inhibition of tumor growth | [1][3] |
| Kynurenine/Tryptophan Ratio | Dose-dependent reduction in plasma and tumor | Not explicitly reported in the reviewed studies | [3] |
| Immune Cell Infiltration | Increased CD8+ T-cell infiltration in some models | Not explicitly reported in the reviewed studies | [3] |
| T-cell Exhaustion Markers (e.g., PD-1) | Not explicitly reported in the reviewed studies | Decreased expression of PD-1 on CD8+ T-cells | [1] |
Off-Target Effects: A Critical Consideration
A crucial aspect of any inhibitory strategy is its specificity. Off-target effects can lead to confounding experimental results and potential toxicity.
This compound: As a small molecule inhibitor, this compound has the potential for off-target binding to other proteins. While specific proteomic profiling of this compound is not widely available in the reviewed literature, the development of activity-based probes and quantitative proteomics platforms is a promising approach to identify such off-target interactions.[4] It is important for researchers to consider the selectivity profile of any small molecule inhibitor.
IDO1 Genetic Silencing: While generally considered highly specific, siRNA and shRNA can have off-target effects by unintentionally silencing other genes with partial sequence homology.[5] Transcriptome-wide analyses are often necessary to identify and mitigate these effects. The design of siRNAs with modified nucleotides can help to reduce off-target activity.[5]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for key experiments used to evaluate IDO1 inhibition.
IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted from studies measuring the product of IDO1 activity, kynurenine, in cell culture supernatants.
Objective: To quantify the enzymatic activity of IDO1 by measuring the concentration of kynurenine.
Materials:
-
Cells expressing IDO1 (e.g., IFN-γ stimulated cancer cell lines)
-
Cell culture medium
-
This compound or transfection reagents for siRNA/shRNA
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression if necessary (e.g., with IFN-γ).
-
Treat cells with various concentrations of this compound or transfect with IDO1-specific siRNA/shRNA.
-
After the desired incubation period, collect the cell culture supernatant.
-
To 100 µL of supernatant, add 50 µL of 30% TCA to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate kynurenine concentration based on a standard curve.[6]
T-cell Proliferation Assay
This assay assesses the functional consequence of IDO1 inhibition on T-cell proliferation.
Objective: To measure the proliferation of T-cells co-cultured with IDO1-expressing cells in the presence or absence of an inhibitor.
Materials:
-
IDO1-expressing cells
-
T-cells (e.g., from peripheral blood mononuclear cells - PBMCs)
-
This compound or transfection reagents for siRNA/shRNA
-
T-cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
Label T-cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Seed IDO1-expressing cells in a co-culture plate.
-
Treat the IDO1-expressing cells with this compound or transfect with IDO1 siRNA/shRNA.
-
Add the labeled T-cells to the co-culture.
-
Stimulate T-cell proliferation (e.g., with anti-CD3/CD28 antibodies).
-
Incubate for 3-5 days.
-
Harvest the T-cells and analyze by flow cytometry to measure the dilution of the proliferation dye, which indicates cell division. Alternatively, for [³H]-thymidine incorporation, pulse the cells with [³H]-thymidine for the final 18 hours of culture, then harvest and measure radioactivity.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows.
References
- 1. Gene silencing of indoleamine 2,3-dioxygenase 1 inhibits lung cancer growth by suppressing T-cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ido-IN-1 Against Next-Generation IDO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint target in oncology. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.[1][2][3] This has spurred the development of numerous IDO1 inhibitors. This guide provides an objective comparison of Ido-IN-1 against prominent next-generation IDO1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to IDO1 Inhibition
IDO1 is an intracellular enzyme that converts the essential amino acid tryptophan into kynurenine.[4][5] This process has two main immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and activation, and the accumulation of kynurenine, which promotes the differentiation of regulatory T-cells (Tregs) and induces T-cell apoptosis.[1][6][7] By inhibiting IDO1, the aim is to restore T-cell function and enhance anti-tumor immunity.[2] IDO1 inhibitors are therefore being investigated as monotherapies and in combination with other cancer treatments, such as checkpoint inhibitors.[6][8]
Comparative Analysis of IDO1 Inhibitors
This section provides a comparative overview of this compound and key next-generation IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat. The data presented below summarizes their potency and mechanism of action based on preclinical studies.
Data Presentation
| Inhibitor | Target(s) | Mechanism of Action | IC50 / EC50 / Ki | Cell-Based Assay | Reference(s) |
| This compound | IDO1 | Potent and selective IDO inhibitor | IC50: 59 nM | HeLa cells | [9] |
| Epacadostat (INCB024360) | IDO1 | Potent and selective, competitive with tryptophan | IC50: ~10-12 nM (human IDO1), 71.8 nM | HeLa cells, SKOV-3 cells | [10][11][12][13][14] |
| Navoximod (GDC-0919/NLG-919) | IDO1 (weakly TDO) | Potent, non-competitive with tryptophan | Ki: 7 nM, EC50: 75 nM | Human monocyte-derived dendritic cells | [2][14][15] |
| Linrodostat (BMS-986205) | IDO1 | Potent and selective, irreversible | IC50: 1.1 nM, 1.7 nM | IDO1-HEK293 cells, HeLa cells | [1][4][8][16] |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. Ki: Inhibition constant.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
IDO1 Signaling Pathway
The diagram below illustrates the central role of IDO1 in immune suppression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ido-IN-1
For laboratory professionals engaged in drug discovery and development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe research environment and regulatory compliance. This document provides detailed procedural guidance for the disposal of Ido-IN-1, a potent indoleamine 2,3-dioxygenase (IDO) inhibitor. Adherence to these protocols is critical to mitigate potential environmental and health risks.
Hazard Profile and Safety Considerations
This compound presents specific hazards that necessitate careful handling during disposal. The compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern[1]. Under fire conditions, this compound may decompose and emit toxic fumes[1].
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed[1]. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth[1]. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1]. | Avoid release to the environment. Collect spillage[1]. |
| Chemical Incompatibility | Strong acids/alkalis, strong oxidizing/reducing agents[1]. | Store and dispose of away from incompatible materials. |
| Hazardous Decomposition | May emit toxic fumes under fire conditions[1]. | Keep away from ignition sources. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound, including pure compound (powder), solutions, and contaminated labware.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Dispose of solutions containing this compound into a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible wastes such as strong acids, bases, or oxidizing/reducing agents[1].
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be placed in a designated, sealed hazardous waste bag or container. Non-disposable glassware should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous liquid waste before washing.
3. Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
4. Storage of Waste:
-
Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
Ensure containers are kept tightly sealed to prevent leaks or spills[1].
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company[1].
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Spills: In the event of a spill, collect the spillage to prevent environmental release[1]. Absorb liquid spills with an inert material and place it in a sealed container for disposal. For solid spills, carefully sweep or vacuum the material and place it in a sealed container.
-
Exposure: If swallowed, seek immediate medical attention and call a poison control center[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the safe disposal of different this compound waste streams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
